
Alendronate sodium
Structure
2D Structure

3D Structure of Parent
特性
CAS番号 |
129318-43-0 |
---|---|
分子式 |
C4H13NNaO7P2 |
分子量 |
272.09 g/mol |
IUPAC名 |
sodium;(4-amino-1-hydroxy-1-phosphonobutyl)-hydroxyphosphinate |
InChI |
InChI=1S/C4H13NO7P2.Na/c5-3-1-2-4(6,13(7,8)9)14(10,11)12;/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12); |
InChIキー |
NLILQNGSPQHASV-UHFFFAOYSA-N |
SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)[O-])CN.[Na+] |
正規SMILES |
C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN.[Na] |
ピクトグラム |
Irritant |
関連するCAS |
66376-36-1 (Parent) |
同義語 |
4-Amino-1-Hydroxybutylidene 1,1-Biphosphonate Alendronate Alendronate Monosodium Salt, Trihydrate Alendronate Sodium Aminohydroxybutane Bisphosphonate Fosamax MK 217 MK-217 MK217 |
製品の起源 |
United States |
説明
Contextualization of Alendronate Sodium within Nitrogen-Containing Bisphosphonate Research
This compound (ALN) is classified as a nitrogen-containing bisphosphonate (N-BP), distinguishing it from earlier generations of bisphosphonates that lack a nitrogen atom in their chemical structure researchgate.netmdpi.commdpi.com. Bisphosphonates are synthetic analogs of pyrophosphate, a naturally occurring molecule that plays a role in inhibiting mineralization in the body patsnap.comnps.org.au. The defining characteristic of bisphosphonates is their high affinity for hydroxyapatite (B223615), the mineral component of bone, which allows them to selectively target bone surfaces undergoing active resorption patsnap.comnps.org.audrugbank.com.
The presence of a nitrogen group in the R2 side chain of alendronate is crucial for its mechanism of action and enhanced antiresorptive potency compared to non-nitrogen-containing bisphosphonates mdpi.commdpi.comaacrjournals.orgdovepress.com. While non-nitrogen-containing bisphosphonates are metabolized intracellularly to cytotoxic ATP analogues, N-BPs like alendronate act by inhibiting farnesyl diphosphate (B83284) synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway researchgate.netnps.org.audrugbank.comaacrjournals.orgmedsci.orgnih.govpharmgkb.org. This inhibition disrupts the synthesis of isoprenoid lipids, which are essential for the post-translational modification (prenylation) of small GTPase signaling proteins patsnap.comnps.org.audrugbank.comaacrjournals.orgnih.govpharmgkb.org. These prenylated proteins, including Ras, Rac, Rho, and Cdc42, are vital for the normal function, morphology, and survival of osteoclasts patsnap.comdrugbank.comaacrjournals.orgnih.govpharmgkb.org.
The distinct mechanism of action of nitrogen-containing bisphosphonates, particularly the inhibition of FPPS, is a central focus of research, highlighting the molecular specificity that contributes to their potent antiresorptive effects drugbank.comaacrjournals.orgnih.govpharmgkb.org.
Significance of this compound in Bone Biology Research
This compound holds significant importance in bone biology research due to its robust inhibitory activity against osteoclast-mediated bone resorption researchgate.netpatsnap.comfrontiersin.orgspandidos-publications.com. Its ability to bind to bone surfaces and subsequently be internalized by active osteoclasts allows for a targeted effect on these bone-resorbing cells mdpi.compatsnap.compharmgkb.org.
Key research findings regarding alendronate's impact on bone biology include:
Inhibition of Osteoclast Function and Apoptosis: Alendronate inhibits osteoclast activity by disrupting the mevalonate pathway, leading to impaired protein prenylation and affecting the function of small GTPases involved in intracellular vesicle transport researchgate.netaacrjournals.orgnih.govscirp.org. This disruption ultimately leads to reduced osteoclast activity and induces osteoclast apoptosis (programmed cell death) researchgate.netpatsnap.comfrontiersin.orgscirp.orgfishersci.caalliedacademies.org. Studies have shown that alendronate significantly decreases the expression of critical factors involved in osteoclast function, such as tartrate-resistant acid phosphatase (TRAP), carbonic anhydrase II (CAII), osteoclast-associated receptor (OSCAR), and FAS/FASL genes, in a concentration- and time-dependent manner spandidos-publications.com. For instance, research on RAW 264.7 cells induced to mature osteoclasts demonstrated a significant decrease in mRNA and protein expression of these genes when treated with alendronate at concentrations of 10⁻⁵ M, 10⁻⁶ M, and 10⁻⁷ M over 2, 4, 6, and 8 hours spandidos-publications.com.
Effects on Osteoblasts: While primarily known for its antiresorptive effects, some research suggests that alendronate may also influence osteoblasts, the bone-forming cells. Studies have indicated that alendronate can promote osteoblast differentiation and bone formation alliedacademies.orgnih.govoup.com. For example, research in a rat model of ovariectomy-induced osteoporosis demonstrated that alendronate treatment promoted the proliferation of osteoblasts and increased the expression of osteoblast differentiation-associated genes like osteocalcin (B1147995), osterix, and Runx2 nih.gov. It was also observed to enhance bone formation in these animal models nih.gov. However, some in vitro evidence suggests that higher concentrations of bisphosphonates, including N-BPs, might inhibit osteoblastogenesis or induce osteoblast apoptosis, highlighting the complexity and concentration-dependent nature of these interactions medsci.org.
Bone Mineral Density (BMD) and Bone Resorption Markers: Research consistently shows that alendronate contributes to increased bone mineral density by reducing bone turnover and decreasing osteoclast activity researchgate.netfrontiersin.orgalliedacademies.org. Studies have reported a reduction in bone resorption markers such as urinary calcium, deoxypyridinoline (B1589748), and cross-linked N-telopeptidases of type I collagen following alendronate administration drugbank.com.
The following table summarizes key research findings on alendronate's effects on osteoclasts and osteoblasts:
Effect on Cell Type | Mechanism/Observation | Key Findings/Data | Source |
Osteoclasts | Inhibition of Farnesyl Diphosphate Synthase (FPPS) | Disrupts isoprenoid lipid synthesis, preventing prenylation of small GTPases essential for osteoclast function and survival patsnap.comdrugbank.comaacrjournals.orgnih.govpharmgkb.org. Leads to apoptosis researchgate.netpatsnap.comfrontiersin.orgscirp.orgfishersci.caalliedacademies.org. | researchgate.netpatsnap.comdrugbank.comaacrjournals.orgnih.govpharmgkb.orgfrontiersin.orgscirp.orgfishersci.caalliedacademies.org |
Reduction in resorbing capacity and induction of apoptosis | Reduces osteoclast activity researchgate.netfrontiersin.orgalliedacademies.org. Significantly decreased mRNA and protein expression of TRAP, CAII, OSCAR, and FAS/FASL in osteoclasts spandidos-publications.com. | researchgate.netfrontiersin.orgspandidos-publications.comalliedacademies.org | |
Osteoblasts | Promotion of differentiation and bone formation | Promoted osteoblast proliferation and increased expression of osteoblast differentiation-associated genes (osteocalcin, osterix, Runx2) in rat models nih.gov. Increased bone formation alliedacademies.orgnih.gov. | alliedacademies.orgnih.govoup.com |
Potential concentration-dependent effects | Low concentrations (e.g., 10⁻⁸ M, 10⁻¹⁰ M) may promote proliferation and osteoclast-like cell formation, while higher concentrations (e.g., 10⁻⁶ M) can be cytotoxic to cultured cells mdpi.com. | mdpi.commedsci.org |
Academic Research Trajectories and Future Directions
Academic research on this compound continues to evolve, exploring its fundamental mechanisms and potential broader applications beyond its established roles. Current and future research trajectories include:
Elucidating Deeper Molecular Mechanisms: While the inhibition of FPPS is well-established, ongoing research aims to fully characterize all downstream molecular consequences of this inhibition and identify any other potential cellular targets or pathways influenced by alendronate drugbank.comaacrjournals.orgnih.gov. This includes investigating the precise roles of different small GTPases (e.g., Ras, Rho, Rac, Rab, Cdc42) and how their impaired prenylation specifically leads to osteoclast dysfunction and apoptosis nih.govpharmgkb.org.
Understanding Differential Distribution and Retention: Research continues to investigate the non-uniform distribution of alendronate within bone, with higher uptake observed in areas of active bone remodeling and resorption, particularly in trabecular bone compared to cortical bone dovepress.comfrontiersin.org. The long terminal half-life of alendronate in bone (estimated at 10.5 years or ~200 days) due to its strong binding to hydroxyapatite crystals, and its subsequent storage in bone, remains an area of interest for understanding its sustained effects researchgate.netnps.org.audovepress.com.
Investigating Effects on Other Cell Types and Pathways: While osteoclasts are the primary target, studies are exploring alendronate's potential direct effects on other bone cells, such as osteocytes, and its interaction with various signaling pathways beyond the mevalonate pathway. For example, research has explored its influence on the interferon-β (IFN-β)/signal transducer and activator of transcription 1 (STAT1) pathway in osteoblasts, suggesting a role in regulating osteoblast differentiation and bone formation through this pathway nih.gov.
Novel Delivery Systems and Formulations: Research is exploring new delivery systems to optimize alendronate's bioavailability and targeted delivery, such as pegylated liposomes, nanoparticles, and transdermal patches researchgate.netmdpi.comdovepress.comresearchgate.net. These efforts aim to enhance drug distribution to specific bone sites and potentially overcome limitations associated with traditional administration routes researchgate.netmdpi.comresearchgate.net. For instance, studies have explored intrapulmonary administration in rats, demonstrating enhanced bioavailability compared to oral routes mdpi.com.
Combination Research and Bone Remodeling Insights: Future research may delve into how alendronate interacts with other bone-modulating agents or biological processes to gain a more comprehensive understanding of bone remodeling. This includes studies on its effects on key cell factors in osteoclasts and its potential to influence the balance between bone resorption and formation, contributing to a deeper understanding of bone biology spandidos-publications.comalliedacademies.org.
These research trajectories aim to further unravel the complex biological interactions of this compound, providing a foundation for advanced insights into bone physiology and pathology.
Mechanistic Investigations of Alendronate Sodium at the Molecular and Cellular Levels
Inhibition of the Mevalonate (B85504) Pathway
Farnesyl Pyrophosphate Synthase (FPPS) as a Primary Molecular Target
The primary molecular target of alendronate sodium within osteoclasts is farnesyl pyrophosphate synthase (FPPS), also known as farnesyl diphosphate (B83284) synthase (FDPS) patsnap.comdrugbank.compharmgkb.orgfishersci.ca. FPPS is a key enzyme in the mevalonate pathway, which is essential for the biosynthesis of isoprenoid lipids patsnap.compharmgkb.orgnih.govwikipedia.org. Alendronate, being an aminobisphosphonate, acts by binding to and inhibiting this crucial enzyme patsnap.compharmgkb.orgnih.govwikipedia.org. This inhibition is considered a rate-limiting step in the cholesterol biosynthesis pathway, which is vital for osteoclast function nih.gov. Studies have demonstrated that FPPS is inhibited by all nitrogen-containing bisphosphonates, and their anti-resorptive potency correlates with their ability to inhibit FPPS pharmgkb.org. Research indicates that alendronate interacts directly with specific aspartate residues in the active site of FPPS, thereby preventing the binding of its natural substrate, isopentenyl pyrophosphate (IPP), and effectively deactivating the enzyme proteopedia.org.
Disruption of Isoprenoid Lipid Synthesis (Farnesyl Pyrophosphate and Geranylgeranyl Diphosphate)
The inhibition of FPPS by this compound leads to a significant disruption in the synthesis of essential isoprenoid lipids, specifically farnesyl pyrophosphate (FPP) and geranylgeranyl diphosphate (GGPP) ontosight.aipatsnap.comnih.govpharmgkb.orgfishersci.canih.govwikipedia.orgspandidos-publications.comwikipedia.org. These isoprenoid intermediates are critical for the post-translational modification of various proteins, a process known as prenylation ontosight.aipatsnap.compharmgkb.orgnih.govptbioch.edu.plresearchgate.net. The reduced availability of FPP and GGPP due to FPPS inhibition directly impairs this prenylation process, which is necessary for the proper function and subcellular localization of key regulatory proteins nih.govpharmgkb.orgptbioch.edu.plresearchgate.net.
Impairment of Small GTPase Prenylation and Functional Integrity
A direct consequence of the disrupted isoprenoid lipid synthesis is the impairment of small GTPase prenylation and their functional integrity ontosight.aipharmgkb.orgfishersci.canih.govspandidos-publications.comwikipedia.org. Small GTP-binding proteins, such as Ras, Rho, Rac, Rab, and Cdc42, are crucial signaling proteins that regulate a wide array of cellular functions, including cytoskeletal organization, membrane trafficking, and cell survival nih.govpharmgkb.orgresearchgate.netphysiology.org. Prenylation, the covalent attachment of isoprenoid lipids (FPP or GGPP) to these GTPases, is essential for their proper membrane association and activation nih.govpharmgkb.orgptbioch.edu.plresearchgate.net. When alendronate inhibits FPPS, these small GTPases fail to be prenylated, leading to their mislocalization and loss of function nih.govpharmgkb.orgptbioch.edu.plresearchgate.net. This functional impairment of small GTPases is a central mechanism by which this compound affects osteoclast activity and viability nih.govpharmgkb.orgptbioch.edu.plresearchgate.net.
Osteoclast Biology Modulation
Beyond its molecular interference with the mevalonate pathway, this compound directly modulates several critical aspects of osteoclast biology, leading to a reduction in bone resorption.
Induction of Osteoclast Apoptosis
This compound is a potent inducer of osteoclast apoptosis (programmed cell death) ontosight.aipatsnap.comfabad.org.trdrugbank.comnih.govfishersci.caspandidos-publications.comwikipedia.orgptbioch.edu.plshreejipharmainternational.compatsnap.comscirp.org. Once internalized by osteoclasts, the drug's interference with the mevalonate pathway, particularly the inhibition of FPPS, leads to a cascade of events that culminate in cellular demise ontosight.aipatsnap.comnih.govpharmgkb.org. This reduction in the number of active osteoclasts directly contributes to decreased bone resorption patsnap.compatsnap.com. Studies have shown that alendronate can induce apoptosis in osteoclast-like cells, and pathways such as the Fas/FasL system have been implicated in alendronate-induced osteoclast apoptosis spandidos-publications.comoup.com.
Inhibition of Osteoclast Formation and Maturation
This compound also inhibits the formation (osteoclastogenesis) and maturation of osteoclasts patsnap.comdrugbank.comshreejipharmainternational.comnih.gov. By affecting the mevalonate pathway and the subsequent prenylation of proteins essential for osteoclast differentiation and activity, alendronate can impede the development of new osteoclasts from their precursors and hinder the full functional maturation of existing ones patsnap.comspandidos-publications.comnih.gov. Research has demonstrated concentration-dependent effects of alendronate on osteoclast formation and resorption in various cell culture models nih.gov. For instance, certain concentrations of alendronate have been shown to inhibit osteoclast formation and resorption in bone marrow cell cultures nih.gov.
Table 1: Effects of Alendronate on Osteoclast Formation and Resorption in vitro
Alendronate Concentration (M) | Cell Type/Model | Observed Effect on Osteoclast Formation | Observed Effect on Bone Resorption | Citation |
10⁻⁶ M | Rat bone marrow cells | Inhibited | Inhibited | nih.gov |
3 x 10⁻⁵ M | Osteoclasts on bone slices | Not found to inhibit (for TRAP-positive cells) | Inhibited | nih.gov |
5 x 10⁻⁷ – 5 x 10⁻⁶ M | Culture media | Not specified | Inhibited | nih.gov |
10⁻⁸ and 10⁻¹⁰ M | Rat/human PBMC | Promoted (low concentrations) | Not specified | nih.gov |
Note: Data extracted from various in vitro studies, specific experimental conditions may vary.
Disruption of Osteoclast Cytoskeleton and Ruffled Border
A critical aspect of alendronate's mechanism is its ability to disrupt the osteoclast cytoskeleton and prevent the formation of the ruffled border ontosight.aipatsnap.comfabad.org.trdrugbank.compatsnap.comscirp.orgbiologists.com. The osteoclast cytoskeleton undergoes significant reorganization to form specialized structures, including the actin-rich attachment membrane (clear zone) and the ruffled border nih.govpharmgkb.org. The ruffled border is a highly invaginated membrane essential for osteoclasts to secrete acids and enzymes for bone resorption and to maintain a sealed environment for this process nih.govscirp.orgnih.gov. By impairing the prenylation of small GTPases, which are key regulators of cytoskeletal dynamics, alendronate leads to the disorganization of the osteoclast cytoskeleton nih.govpharmgkb.orgbiologists.com. This disruption directly hampers the osteoclast's ability to adhere properly to the bone surface and form a functional ruffled border, thereby severely impeding its bone-resorbing activity ontosight.aipatsnap.comnih.govpatsnap.comscirp.orgbiologists.com.
Effects on Osteoclast Precursors
Alendronate primarily exerts its therapeutic effects by inhibiting the resorptive activity of mature osteoclasts and inducing their apoptosis dovepress.comproteopedia.orgfrontiersin.org. While short-term administration of alendronate (e.g., 3 months) may not significantly reduce the number of osteoclast precursors or their formation, prolonged treatment (e.g., 1 year) has been shown to diminish osteoclast formation by reducing their precursors and circulating Receptor Activator of Nuclear Factor-κB Ligand (RANKL) nih.govunito.it. Studies have also indicated that bisphosphonates can inhibit osteoclast differentiation in human bone marrow cultures elsevier.es. However, some research suggests that alendronate's effects on precursors are primarily exerted at the bone surface, impacting late osteoclast precursors and mature osteoclasts, rather than broadly altering the osteoclastogenic potential of progenitors from the central bone marrow compartment researchgate.net. Alendronate has also been observed to inhibit osteoclast formation and resorption in bone marrow cell cultures nih.gov. Furthermore, alendronate has been shown to inhibit the activity of osteoporotic osteoclasts and can promote osteoblast differentiation nih.gov.
Influence on Other Enzyme Systems within Osteoclasts (e.g., Protein Tyrosine Phosphatase, Squalene (B77637) Synthase, Vacuolar ATPase)
Alendronate's molecular mechanism of action primarily involves the inhibition of key enzymes within the mevalonate pathway, which is crucial for osteoclast function and survival.
Farnesyl Pyrophosphate Synthase (FPPS): The most well-established molecular target of alendronate and other nitrogen-containing bisphosphonates (N-BPs) is farnesyl pyrophosphate synthase (FPPS) dovepress.comproteopedia.orgpharmgkb.orgdrugbank.comacs.orgnih.gov. Alendronate competitively binds to the FPPS allylic substrate-binding pocket, ligating the magnesium ion center via phosphonate (B1237965) oxyanion nucleophilic attack proteopedia.org. This inhibition prevents the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are essential isoprenoid intermediates required for the post-translational prenylation of small GTPases (e.g., Rho, Rab, and Ras) dovepress.comproteopedia.orgpharmgkb.orgdrugbank.comnih.govpnas.org. The disruption of prenylation subsequently affects critical cellular processes such as cytoskeletal organization, vesicular trafficking, and signaling, ultimately leading to osteoclast dysfunction and apoptosis dovepress.comproteopedia.orgpharmgkb.orgnih.govpnas.org.
Detailed Research Findings: In vitro studies have demonstrated that alendronate inhibits recombinant human FPPS with an IC50 of 460 nM following a 15-minute preincubation drugbank.com. This inhibition is specific, as alendronate did not inhibit isopentenyl diphosphate isomerase or GGPP synthase drugbank.com. The potency of FPPS inhibition by various N-BPs correlates with their anti-resorptive activity drugbank.com.
Protein Tyrosine Phosphatase (PTP): Alendronate has been shown to inhibit protein tyrosine phosphatases (PTPs), including PTPε, in osteoclast-like cells medicinabuenosaires.comfabad.org.trpnas.orgnih.gov. The inhibition of PTPs by alendronate (with an IC50 of 2 µM for purified PTPε) suppresses in vitro osteoclast differentiation and bone resorption, suggesting that PTP activity is vital for osteoclast function and could represent a molecular target for bisphosphonate action pnas.orgnih.gov. Alendronate's inhibitory effect on PTPs extends to other bacterially expressed PTPs like PTPσ and CD45 nih.gov. Furthermore, alendronate has been observed to inhibit the activity of transmembrane and cytoplasmic PTPs in osteoblastic cells, stimulating tyrosine phosphorylation of several proteins, including Connexin 43 (Cx43) conicet.gov.ar. However, it has been noted that the rank order sensitivity of various PTPs to bisphosphonates does not consistently correspond to their potency for inhibiting bone resorption, and alendronate's inhibition of PTPs does not extend to other phosphatases such as serine/threonine phosphatase or alkaline phosphatase pnas.orgnih.gov.
Squalene Synthase: Earlier research explored squalene synthase as a potential target for bisphosphonates due to its role in the mevalonate pathway pnas.orgnih.gov. While some bisphosphonates were reported to inhibit squalene synthase, alendronate and pamidronate were found to be poor inhibitors of this enzyme, with IC50 values greater than 10 µM nih.govresearchgate.netresearchgate.net. Their potent inhibition of sterol biosynthesis from mevalonate, despite weak squalene synthase inhibition, suggested that these agents inhibited other enzymes upstream in the farnesyl pyrophosphate synthesis pathway, which was subsequently identified as FPPS researchgate.net.
Vacuolar ATPase: Inhibition of vacuolar ATPase has been reported for some bisphosphonates, specifically tiludronate, which is a non-nitrogen-containing bisphosphonate fabad.org.tr. This mechanism is distinct from that of nitrogen-containing bisphosphonates like alendronate, which primarily target FPPS pharmgkb.orgfabad.org.tr.
Table 1: Inhibition Potency of Alendronate on Key Enzymes
Enzyme Target | Compound | IC50 (nM) | Citation |
Farnesyl Pyrophosphate Synthase (FPPS) | Alendronate | 460 | drugbank.com |
Protein Tyrosine Phosphatase epsilon (PTPε) | Alendronate | 2000 | nih.gov |
Squalene Synthase | Alendronate | >10,000 | researchgate.net |
Structural-Activity Relationships (SAR) and Molecular Design Principles
Bisphosphonates, including alendronate, are synthetic analogs of pyrophosphate, distinguished by a non-hydrolyzable phosphorus-carbon-phosphorus (P-C-P) backbone with two variable side chains, R1 and R2 pharmgkb.orgnih.govfrontiersin.orgrevistanefrologia.comarkat-usa.orgresearchgate.netresearchgate.netnih.govstm-journal.runih.govnih.gov. This core structure is fundamental to their unique pharmacological properties.
Significance of the P-C-P Moiety
The geminal P-C-P backbone is essential for the high affinity of bisphosphonates for calcium phosphate (B84403) crystals, particularly hydroxyapatite (B223615), which forms the mineral component of bone dovepress.compharmgkb.orgnih.govfrontiersin.orgrevistanefrologia.comarkat-usa.orgresearchgate.netresearchgate.netnih.govstm-journal.runih.govnih.govauburn.edu. This strong binding acts as a "bone hook," enabling selective targeting and localization of these drugs to sites of active bone remodeling arkat-usa.orgauburn.edu. Furthermore, the P-C-P moiety confers exceptional chemical stability and resistance to enzymatic hydrolysis, unlike the hydrolytically unstable P-O-P bond found in natural pyrophosphate pharmgkb.orgfrontiersin.orgrevistanefrologia.comarkat-usa.orgresearchgate.netresearchgate.netnih.govstm-journal.runih.gov. This stability allows bisphosphonates to accumulate and persist in the bone matrix for extended periods nih.gov. The central carbon atom also serves as a point of attachment for the R1 and R2 side chains, which are crucial for modulating the compound's specific biological activity and potency nih.govrevistanefrologia.comarkat-usa.orgresearchgate.netnih.govstm-journal.runih.govauburn.edu.
Importance of Both Phosphonate Groups for Pharmacological Activity
The presence of both phosphonate groups in the bisphosphonate structure is indispensable for both maximal bone affinity and pharmacological activity, particularly their anti-resorptive potency pharmgkb.orgfabad.org.trarkat-usa.orgauburn.edu. These two phosphonate groups, in conjunction with a hydroxyl group at the R1 position (present in alendronate), enable the formation of a tridentate bond with calcium ions on the hydroxyapatite crystal surface dovepress.comresearchgate.netstm-journal.runih.gov. This tridentate chelation is more effective in binding calcium ions compared to bidentate binding and is crucial for the strong and specific targeting of bisphosphonates to bone mineral dovepress.comresearchgate.netnih.gov. Any alteration or modification to one or both phosphonate groups, such as replacement of a hydroxyl group with a methyl group or methylation of both phosphonate groups, leads to a marked reduction or complete loss of both bone affinity and antiresorptive activity in vivo pharmgkb.orgfabad.org.tr. This underscores the fundamental requirement of the intact bisphosphonate moiety for effective interaction with bone mineral and subsequent biological action pharmgkb.orgfabad.org.trarkat-usa.orgauburn.edu.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
While the general principles of Structural-Activity Relationships (SAR) for alendronate and other bisphosphonates are well-defined, detailed quantitative structure-activity relationship (QSAR) and pharmacophore modeling studies specifically for alendronate were not extensively detailed in the provided search results. The SAR studies have clearly established the critical role of the P-C-P backbone for bone affinity and the R2 side chain, particularly the nitrogen atom's position and configuration, for antiresorptive potency dovepress.comfabad.org.trnih.govarkat-usa.orgauburn.eduacs.org. For instance, the nitrogen in the R2 side-chain of potent nitrogen-containing bisphosphonates is known to be critical for the time-dependent inhibition of farnesyl pyrophosphate synthase (FPPS), being properly oriented for hydrogen bonding with specific residues in the enzyme's active site acs.org. Small changes in the R2 chain can lead to significant differences in anti-resorptive potencies, indicating a sensitive relationship between structure and activity nih.govauburn.edu. Although specific QSAR models or pharmacophore designs for alendronate were not found, the understanding of these structural determinants guides the rational design of new bisphosphonate analogs with improved pharmacological profiles nih.gov.
Preclinical Pharmacokinetic and Pharmacodynamic Modeling
Absorption and Distribution Kinetics in Animal Models
Alendronate sodium exhibits low oral bioavailability across all studied animal species, typically less than 2% nih.gov. Following oral administration, its absorption primarily occurs via paracellular transport across the gastrointestinal tract, attributed to its polar and charged molecular structure at physiological pH. Absorption is more efficient in segments of the gastrointestinal tract with larger surface areas, such as the jejunum, followed by the duodenum and ileum fabad.org.tr.
Upon systemic availability, alendronate rapidly clears from the plasma nih.gov. Intravenous (IV) administration in male rats (1 mg/kg) demonstrates a transient distribution to soft tissues, followed by rapid redistribution to bone or excretion via the urine fda.govmerck.com.
The time-dependent distribution of alendronate to non-calcified tissues and bone in rats following a single intravenous dose of 1 mg/kg is summarized in Table 1.
Table 1: Distribution of Alendronate in Rats Following 1 mg/kg IV Dose fabad.org.tr
Time Post-Dose | Approximate % in Non-Calcified Tissues | Approximate % in Bone |
5 minutes | ~60% | ~30% |
1 hour | ~5% | ~60-70% |
6-24 hours | ~1% | (remains constant) |
Systemic Distribution to Calcified and Non-Calcified Tissues
Animal studies consistently show that this compound is highly concentrated in bone, with minimal retention in soft tissues hres.cahres.cahres.cahres.ca. Following IV administration, the compound distributes to both calcified and non-calcified tissues fabad.org.tr. Its rapid distribution into non-calcified tissues is quickly followed by redistribution to bone or elimination via the kidneys nih.govfrontiersin.org. Preclinical studies in rats have also indicated that alendronate can be incorporated into mineralized dental tissues, such as dentin and enamel, without causing significant alterations in their morphology or microhardness researchgate.net.
Bone Sequestration and Retention Kinetics
Alendronate binds avidly to hydroxyapatite (B223615), the mineral component of bone hres.canih.govfda.gov. It exhibits preferential localization to sites of active bone resorption, specifically underneath osteoclasts merck.commerck.comtga.gov.aujci.orgunl.pt. Studies using radioactive [3H]alendronate in mice demonstrated approximately tenfold higher uptake on osteoclast surfaces compared to osteoblast surfaces merck.commerck.com.
Once incorporated into the bone matrix, normal bone is formed on top of the alendronate-containing matrix, rendering the sequestered alendronate pharmacologically inactive merck.comtga.gov.au. This necessitates continuous administration to maintain its inhibitory effect on newly formed resorption surfaces merck.com.
The retention of alendronate within bone tissue is notably slow, contributing to its prolonged pharmacological effects. The estimated half-life of alendronate in bone varies by species, as shown in Table 2.
Table 2: Estimated Half-Life of Alendronate in Bone nih.govdovepress.com
Species | Estimated Half-Life in Bone |
Rats | ~200 days |
Dogs | ~3 years |
Preclinical studies in young male rats have shown no evidence of saturation of bone uptake after three weeks of cumulative IV doses up to 35 mg/kg fda.govmerck.comfda.govdrugs.comresearchgate.net. However, less than proportional uptake by bone was observed when single IV doses exceeded 10 mg/kg in young rats researchgate.net. Approximately 40-60% of the administered dose is retained in the body for a prolonged period, presumed to be within the skeleton dovepress.comnih.gov. Histological analyses in ovariectomized rats indicate that alendronate-containing conjugates direct the delivery system to both resorption and formation sites within skeletal tissues nih.gov.
Bone Site-Specific Deposition (e.g., Trabecular vs. Cortical Bone)
Alendronate demonstrates a considerably higher deposition in trabecular bone compared to cortical bone nih.gov. This preferential distribution is partly attributed to the higher rate of bone turnover in trabecular bone, which accounts for approximately 80% of normal bone turnover, versus 20% in cortical bone nih.gov. The initial higher deposition in trabecular bone contributes to the faster observed increases in bone mineral density (BMD) in areas like the lumbar spine and hip nih.gov. Over long-term treatment, the proportion of alendronate reaching trabecular bone may decrease over time in favor of cortical bone due to tissue saturation nih.gov. Histomorphometric analysis in ovariectomized rats revealed that alendronate prevented the increase in bone turnover and significantly increased vertebral bone volume (trabecular bone), while also preventing an increase in cortical bone porosity hres.ca.
Metabolism and Excretion Pathways
Lack of Metabolic Transformation
Preclinical studies consistently report that alendronate is not metabolized in animals fabad.org.trfda.govmerck.comhres.cahres.cahres.camerck.comnih.govpharmgkb.org. It is excreted from the body unchanged pharmgkb.org.
Renal Clearance and Excretory Mechanisms
Renal excretion is the sole route of elimination for alendronate nih.govfabad.org.trfrontiersin.orgnih.govnih.gov. Systemically administered alendronate is rapidly either sequestered by bone tissues or eliminated by the kidneys nih.govnih.gov. Urinary recovery rates are similar across various animal species, typically ranging from 30% to 50% of the dose within a 24-hour collection period nih.gov.
Studies in rats have characterized the renal excretion of alendronate as concentration- and dose-dependent, and saturable, suggesting an active transport mechanism nih.gov. This secretory mechanism exhibits a transport limitation (Tm) of approximately 25 micrograms/min/kg in rats nih.gov. Notably, alendronate is not excreted through the acidic or basic transport systems of the kidney in rats hres.cahres.cahres.ca. High doses of common inhibitors of renal transport systems, such as cimetidine, quinine, probenecid, and p-aminohippuric acid, had no effect on alendronate's renal excretion in rats nih.gov. However, the clearance of alendronate is inhibited by etidronate, another bisphosphonate, in a dose-dependent manner, indicating competition for an as-yet uncharacterized renal transport system nih.gov.
In rats with acute renal failure, renal excretion of alendronate is drastically reduced, leading to its accumulation in plasma and increased concentrations in bone tissues fda.govmerck.comfda.govdrugs.comnih.gov. Renal clearance of alendronate appears to involve both glomerular filtration and a specialized secretory pathway nih.gov.
Biliary Excretion Assessment
Preclinical investigations into the elimination pathways of this compound have consistently demonstrated that the compound is not metabolized or excreted via the bile. Studies conducted in various animal models, including rats, indicate that alendronate transiently distributes to soft tissues following intravenous administration, but is then rapidly redistributed to bone or excreted in the urine. This suggests that the biliary route does not play a significant role in the elimination of this compound from the body. fishersci.cawikipedia.orgshreejipharmainternational.comnih.gov
Development and Validation of Pharmacokinetic-Pharmacodynamic (PK-PD) Models
The development and validation of PK-PD models for this compound are vital for understanding the relationship between drug exposure and its biological effects on bone. These models are designed to simulate the pharmacokinetics of alendronate over both short and long-term treatment durations and to predict its pharmacodynamic effects, such as changes in bone density and bone turnover markers.
Compartmental Modeling Approaches
In the context of PK-PD modeling for alendronate, compartmental models are frequently employed to describe the drug's absorption, distribution, and elimination within the body. For accurate prediction of alendronate's effects over both short and long terms, models requiring at least three compartments have been found necessary. These models aim to reproduce the temporal evolution of the drug concentration in each compartment. While some pharmacokinetic analyses may utilize simpler one-compartment models for specific bioequivalence studies, the more complex multi-compartmental approaches are essential for comprehensive PK-PD modeling that captures the long-term effects relevant to bone diseases.
Prediction of Bone Turnover Markers
Pharmacokinetic-pharmacodynamic models for this compound are instrumental in predicting changes in bone turnover markers, which serve as indicators of bone resorption and formation rates. Preclinical and clinical studies have shown that alendronate significantly reduces the levels of various bone resorption markers. For instance, long-term treatment with this compound in preclinical settings has been observed to reduce the urinary excretion of deoxypyridinoline (B1589748) and cross-linked N-telopeptides of type I collagen by approximately 50% and 70%, respectively. nih.gov Similarly, alendronate has been shown to decrease serum levels of C-telopeptide and osteocalcin (B1147995), which are markers of bone resorption and formation, respectively. The reduction in these markers is indicative of decreased bone remodeling due to the inhibition of osteoclastic activity.
Table 1: Preclinical Reduction in Bone Turnover Markers by this compound
Bone Turnover Marker | Observed Reduction (%) | Reference |
Urinary Deoxypyridinoline | ~50% | nih.gov |
Urinary Cross-linked N-telopeptides of Type I Collagen | ~70% | nih.gov |
Serum C-telopeptide | Decreased | |
Serum Osteocalcin | Decreased |
Allometric Scaling in In Vivo Studies
Allometric scaling is a technique used in preclinical drug development to predict human pharmacokinetic parameters from animal data, based on physiological and anatomical similarities across species, with body size being a primary differentiating factor. While general discussions on allometric scaling highlight its utility in predicting drug distribution volume, clearance, and half-life, specific detailed applications of allometric scaling directly for this compound's PK-PD in preclinical studies are often integrated within broader pharmacokinetic assessments. Preclinical studies have shown that alendronate not deposited in bone is rapidly excreted in the urine, and no evidence of saturation of bone uptake was found after chronic dosing with cumulative intravenous doses up to 35 mg/kg in animals. This understanding of its disposition and bone binding characteristics in animals contributes to the foundational data that can be considered in allometric scaling approaches for predicting its behavior in larger species.
Preclinical Studies on Bone Remodeling Parameters and Bone Density
Preclinical studies consistently demonstrate that this compound exerts significant effects on bone remodeling parameters and bone density. Alendronate is a bisphosphonate that primarily inhibits osteoclastic bone resorption without directly affecting bone formation. This preferential localization to sites of active resorption leads to an inhibition of osteoclast activity, though it does not affect osteoclast recruitment or attachment.
Long-term administration of alendronate in preclinical animal models, such as rats, has been shown to increase bone mineral density (BMD), enhance fracture resistance, and improve osseointegration around dental implants. The bone formed during alendronate treatment is generally considered to be of normal quality. Furthermore, alendronate normalizes bone turnover in various estrogen-deficient animal models, leading to increased bone mass and strength.
Mechanistic PK-PD models, validated with preclinical data, predict site-specific bone density gain (BDG). For example, a 2-year treatment with alendronate, as reproduced by a PK-PD model, demonstrated a bone response that was site-specific, with a higher BDG observed at the hip compared to the lumbar spine. This difference in BDG across sites is linked to varying loading conditions and the dependence of released alendronate on bone-specific surface and porosity. The BDG is primarily attributed to an increase in tissue mineralization and a decrease in porosity.
Table 2: Predicted Site-Specific Bone Density Gain (BDG) from Preclinical PK-PD Models
Bone Site | Predicted Bone Density Gain (BDG) (%) | Reference |
Hip | 7% | |
Lumbar Spine | 4% |
Chemical Synthesis and Derivatization Strategies for Alendronate Sodium
Conventional Synthetic Routes and Methodological Advancements
The foundational synthesis of alendronate involves the reaction of 4-aminobutyric acid (GABA) with phosphorous acid and a phosphorus-donating reagent like phosphorus trichloride (B1173362) (PCl₃). A common industrial method involves heating these reactants in a solvent such as chlorobenzene, followed by hydrolysis to yield alendronic acid. The final step is the conversion to the monosodium salt trihydrate by treatment with a sodium base, typically sodium hydroxide, and adjusting the pH to approximately 4.3 to facilitate crystallization. google.com
However, this traditional route presents challenges, including the use of hazardous materials and potential for uncontrolled exothermic reactions. google.com Methodological advancements have focused on mitigating these issues. A significant improvement is the use of methanesulfonic acid (MSA) as both a solvent and a catalyst. google.comchemicalbook.com The reaction of 4-aminobutyric acid, phosphorous acid, and PCl₃ in MSA provides a more controlled process, often with improved yields. chemicalbook.comresearchgate.net Another refined approach, termed the 'counterattack reaction', involves the treatment of an acyl phosphonate (B1237965) derived from N-acetyl-γ-butyric acid with trimethyl phosphite (B83602) and trimethylsilyl (B98337) bromide (TMSBr), followed by deprotection with hydrochloric acid. thieme-connect.com This method offers an efficient pathway to the final product.
The table below summarizes key reagents and conditions in various synthetic approaches.
Starting Material | Phosphorus Reagents | Solvent/Catalyst | Key Conditions | Reference |
4-Aminobutyric acid | Phosphorous acid, Phosphorus trichloride | Chlorobenzene | Heating, Hydrolysis | google.com |
4-Aminobutyric acid | Phosphorous acid, Phosphorus trichloride | Methanesulfonic acid | Heating (e.g., 65-80°C), Hydrolysis | google.comchemicalbook.com |
N-acetyl-γ-butyric acid | Trimethyl phosphite, Trimethylsilyl bromide | Chloroform, Dichloromethane | Acyl phosphonate formation, Deprotection with HCl | thieme-connect.com |
4-Aminobutyric acid | Phosphorous acid, Phosphorus oxychloride | Methanesulfonic acid | Optimized reaction conditions | researchgate.net |
Green Chemistry Approaches in Alendronate Sodium Synthesis (e.g., Ionic Liquids)
In pursuit of more sustainable and environmentally benign synthetic methods, green chemistry principles have been applied to the synthesis of this compound. A notable advancement is the use of ionic liquids (ILs) as reaction media. google.com Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmin]BF₄), can serve as both a solvent and a catalyst, offering advantages like mild reaction conditions, simple product separation, and high purity of the final product. google.com
The synthesis in ionic liquids typically involves reacting 4-aminobutyric acid, phosphorous acid, and phosphorus trichloride at a controlled temperature (e.g., 55-65°C). google.com A key benefit of this approach is the potential for the ionic liquid to be recovered and reused multiple times with minimal loss of efficacy, which significantly reduces solvent waste and environmental impact. google.comresearchgate.net This method provides a "green" and efficient alternative to conventional routes that rely on volatile and often toxic organic solvents. google.com
Design and Synthesis of Alendronate Derivatives
To overcome limitations of alendronate, such as low oral bioavailability, researchers have designed and synthesized various derivatives. These efforts are primarily focused on two strategies: structural modification and prodrug development.
Structural modifications of alendronate aim to create analogs with improved bone-targeting capabilities or other desirable pharmacological properties. rsc.org Synthetic strategies have been developed to produce alendronate derivatives with tunable functional groups on their side chains. rsc.orgresearchgate.net For instance, N-acyl derivatives of alendronic acid have been synthesized and investigated. acs.org While some N-benzoyl analogs of alendronate have shown chemical stability, their biological activity can be unpredictable. nih.gov These explorations provide a toolbox of conjugatable bisphosphonates that can be used in bone-targeted drug delivery systems. rsc.org
The poor systemic exposure of alendronate after oral administration is a significant clinical challenge. Prodrugs, which are inactive drug derivatives that are converted to the active form in vivo, represent a promising strategy to address this issue. acs.orgnih.govmdpi.com
Several classes of alendronate prodrugs have been synthesized and evaluated. acs.orgacs.org These include:
N-acylalendronates : These derivatives are considered a promising class of prodrugs. For example, N-myristoylalendronic acid has demonstrated conversion to the parent drug in vivo. nih.gov
Tetraalkyl alendronates : Attempts to create simple tetraalkyl ester prodrugs have been challenging due to a rapid rearrangement of the desired 1-hydroxy-1,1-bisphosphonate to a 1-phosphonate-1-phosphate byproduct, which prevents regeneration of the active drug. researchgate.netacs.org This instability represents a significant hurdle for their use as oral prodrugs. acs.org
The development of practical synthetic strategies, often involving Michaelis−Arbuzov and Pudovik reactions, has been crucial for preparing these derivatives in reproducible yields. acs.org
Functionalization of Polymeric Systems with Alendronate Moieties
Leveraging alendronate's high affinity for hydroxyapatite (B223615), the main mineral component of bone, it has been widely used as a bone-targeting ligand. acs.orgresearchgate.net This involves covalently attaching alendronate moieties to various polymeric systems to create bone-targeted drug delivery vehicles. acs.orgnih.govbohrium.com
Examples of such functionalized systems include:
Hyperbranched Copolymers : A novel amphiphilic hyperbranched copolymer based on a Boltorn H40 core and poly(ethylene glycol) (PEG) arms has been conjugated with alendronate to form micelles for bone-targeted drug delivery. acs.org
Poly(2-oxazoline)s (POx) : Libraries of POx have been functionalized with varying amounts of alendronate. nih.govacs.orgacs.org The synthesis involves a multi-step process including polymerization and subsequent amidation reactions to attach the alendronate. nih.govacs.org These functionalized polymers exhibit a tunable and high affinity for calcium cations, making them suitable for creating robust, self-healing hydrogels for biomedical applications. nih.gov
Chitosan (B1678972) and PLGA-based Nanoparticles : Alendronate has been conjugated to polymers like chitosan (CS) and poly(lactic-co-glycolic acid) (PLGA) via amidation reactions to fabricate nanoparticles. eijppr.comcore.ac.ukucl.ac.uk These nanoparticles can encapsulate alendronate and have shown a high affinity for hydroxyapatite, indicating their potential as bone-targeted carriers. core.ac.uk
Hyaluronic Acid (HA) Conjugates : A conjugate of hyaluronic acid and alendronate has been synthesized with a reversible linker for intra-articular drug delivery. nih.gov
These polymeric systems aim to increase the local concentration of therapeutics at the bone surface, thereby enhancing efficacy and minimizing systemic side effects. slideshare.net
Advanced Drug Delivery Systems for Alendronate Sodium
Biomaterial Integration and Tissue Engineering Scaffolds
Collagen-Alendronate Composites for Bone Regeneration
Collagen-alendronate composites are being explored as promising scaffolds for bone regeneration, leveraging collagen's natural role in bone structure and alendronate's bone-resorption inhibiting properties. Studies have demonstrated the potential of these composites to improve bone formation and strength. For instance, a composite made of collagen, hydroxyapatite (B223615) (HAp), and alendronate (ALN) has been developed as a bone-inducing material. Hydroxyapatite, an inorganic component of bone, exhibits affinity for alendronate, where the deprotonated oxygen atoms of alendronate's phosphate (B84403) groups interact electrostatically with calcium ions in HAp. This interaction allows HAp to serve as a reservoir for calcium and phosphate ions, essential for bone homeostasis and mineral formation, alongside its osteogenic and osteoinductive properties researchgate.net.
Research involving porcine-derived resorbable collagen membranes coated with a poly-lactic glycolic acid (PLGA) solution containing both testosterone (B1683101) and alendronate has shown synergistic effects on bone formation and strength in in vitro bone explant studies. Alendronate was added at an optimal amount of 20 µg/cm² to avoid detrimental effects observed with high concentrations nih.gov. In in vivo studies using ovariectomized rats with cranial defects, collagen-alendronate (Col-Aln) scaffolds demonstrated significantly more bone regeneration (11.74 ± 3.82%) compared to collagen-only scaffolds (5.12 ± 1.15%) after three months. These scaffolds also increased trabecular bone in the femur metaphysis, indicating their potential to repair osteoporotic bone defects and resist bone loss researchgate.net.
Another approach involves sequential dual-drug delivery systems. Collagen-hydroxyapatite composite scaffolds functionalized with bone morphogenic protein-2 (BMP-2) and loaded with biodegradable microspheres encapsulating alendronate have shown a synergistic effect. This system facilitates an initial release of BMP-2, followed by the sequential release of alendronate after two weeks, leading to enhanced osteogenic activity and bone regeneration in rat critical-sized defect models nih.gov.
Hydrogel-Based Systems for Sustained Release
Hydrogel-based systems offer a versatile platform for the sustained release of alendronate sodium, addressing its low bioavailability and the need for localized delivery. These systems can encapsulate alendronate and control its release over extended periods, providing therapeutic concentrations at the target site.
An injectable system for intra-bone delivery of alendronate has been developed, based on alendronate-loaded nanoparticles (NPs-Aln) suspended in a gellan gum (GG) hydrogel matrix. Alendronate was encapsulated in poly(lactide-co-glycolide) (PLGA) nanoparticles. Drug release tests revealed that while encapsulated alendronate was fully released from NPs-Aln within 25 days, suspending these nanoparticles in a GG matrix significantly lowered and stabilized the release rate. This injectable system demonstrated cytocompatibility with MG-63 osteoblast-like cells and inhibited RANKL-mediated osteoclastic differentiation of RAW 264.7 cells, making it promising for local osteoporosis treatment nih.govresearchgate.net.
Another hydrogel system involves a double-network (DN) hydrogel constructed by interspersing a methacrylated gelatin (GelMA) network into an alendronate-modified oxidized alginate (OSA) network. This GelMA@OSA-ALN DN hydrogel exhibited favorable network and pores, good biocompatibility, and enhanced biomechanics. The presence of Schiff-base linkages within the hydrogel enabled pH-responsive biodegradation and sustained alendronate release for over two weeks, promoting osteoblast differentiation and bone regeneration in vitro. This system offers a promising strategy for minimally invasive local delivery of bisphosphonates frontiersin.orgnih.gov.
Bone-Adhesive Barrier Membranes
Bone-adhesive barrier membranes functionalized with alendronate are being developed to improve guided bone regeneration (GBR) by providing superior adhesion to bone tissue and controlled degradation. These membranes are designed to prevent soft tissue invasion into bone defects while promoting bone healing.
Novel three-component barrier membranes have been developed using a solvent-free approach, combining an occlusive polyester (B1180765) backing layer with a bone-adhesive fibrous gelatin carrier impregnated with calcium-binding alendronate-functionalized poly(2-oxazoline)s (POx-Ale). These membranes demonstrated mechanical properties similar to commercially available barrier membranes but showed significantly superior adhesion to bone (62-fold greater) compared to conventional Bio-Gide® membranes. They maintained bone-adhesive properties under wet conditions and exhibited sustained degradation, which was accelerated by collagenase due to enzymatic degradation of the carrier. The surface functionalization with alendronate moieties is crucial for their bone-adhesive properties, opening new avenues for GBR researchgate.netrsc.orgresearchgate.net.
Controlled Release Kinetics from Novel Formulations
Controlled release kinetics are a critical aspect of novel alendronate formulations, aiming to optimize therapeutic efficacy and reduce systemic side effects by delivering the drug at a controlled rate over an extended period.
Polymeric films composed of poly(lactic-co-glycolic acid) (PLGA) blended with poly(DL-lactic acid)-block-methoxy poly(ethylene glycol) (diblock co-polymer) have been developed for local alendronate delivery. The inclusion of the diblock co-polymer increased the rate of drug release from the films over a three-week period. These films, containing 0.25% alendronate, enhanced osteoblast viability after four days compared to polymer alone. Water penetration into the PLGA matrix facilitated controlled drug release, with the diblock co-polymer increasing film porosity over time to ensure complete drug release researchgate.net.
Alendronate-loaded chitosan (B1678972) nanoparticles, prepared via the ionic gelation method, have also demonstrated sustained drug release. While a pure alendronate solution showed fast release (approximately 90% within 8-10 hours), the chitosan nanoparticle formulation exhibited sustained release for up to 30 hours, with an initial burst release of 45% within the first 10 hours clinmedjournals.org.
Another study investigated a biocompatible controlled drug delivery system based on 12-tungstophosphoric acid (TPA)-functionalized SBA-15 for this compound. In vitro drug release studies in simulated body fluid (pH 7.4, 37°C) showed a more controlled release profile compared to a marketed formulation (Osteofos). Release kinetics were analyzed using zero-order, first-order, and Higuchi models rsc.org.
Solid Lipid Particles (SLPs) loaded with alendronate have been designed for prolonged release. In vitro dissolution tests in simulated gastrointestinal fluids and phosphate buffer solution (pH 7.4) revealed a sustained release of alendronate for 70 hours. Formulations with an equal or near-equal ratio of lipid excipients (C888:G44/14:C25 of 1:1.4:1 and 1:1:1, respectively) exhibited zero-order release kinetics, characteristic of prolonged-release drug systems mdpi.com.
Table 1: Summary of Controlled Release Kinetics from Novel Alendronate Formulations
Formulation Type | Key Components | Release Duration | Release Profile/Kinetics | Reference |
Polymeric Films | PLGA, Poly(DL-lactic acid)-block-methoxy PEG (diblock co-polymer) | 3 weeks | Controlled release | researchgate.net |
Chitosan Nanoparticles | Chitosan, Sodium Tripolyphosphate (TPP) | Up to 30 hours | Sustained release, initial burst | clinmedjournals.org |
SBA-15 DDS | 12-tungstophosphoric acid (TPA)-functionalized SBA-15 | Controlled | Zero order, first order, Higuchi model | rsc.org |
Solid Lipid Particles (SLPs) | Lipid excipients (C888, G44/14, C25) | 70 hours | Zero-order kinetics | mdpi.com |
Gellan Gum Hydrogel + PLGA NPs | Gellan gum, PLGA nanoparticles | Up to 25 days | Sustained, more constant | nih.govresearchgate.net |
Double-Network Hydrogel | GelMA, Oxidized Alginate (OSA)-ALN | > 2 weeks | Sustained, pH-responsive | frontiersin.orgnih.gov |
In Vitro and Ex Vivo Permeability Assessments (e.g., Caco-2 Cell Models)
In vitro and ex vivo permeability assessments are crucial for evaluating the absorption potential of novel alendronate formulations, particularly given its poor oral absorption. Caco-2 cell monolayers are widely used as an in vitro model to estimate intestinal apparent permeability coefficients (Papp).
Studies using Caco-2 cell monolayers have investigated the transport of alendronate in the presence of absorption enhancers. Dimethyl-beta-cyclodextrin (DM-beta-CD) significantly increased the transport of alendronate across Caco-2 monolayers, while sodium taurocholate (STC) showed no significant effect. Cell integrity, as determined by electrical resistance values, decreased to a greater extent with DM-beta-CD, suggesting its potential to improve alendronate transport researchgate.netnih.gov.
Alendronate microparticles incorporating mucoadhesive polymers like chitosan have shown improved intestinal cellular absorption. These microparticles led to a threefold increase in alendronate uptake (6.92 ± 0.27%) in Caco-2 cells compared to an alendronate solution (2.38 ± 0.27%). Furthermore, chitosan-containing alendronate microparticles demonstrated an apparent permeability coefficient of 2.80 x 10⁻⁶ cm/s across Caco-2 cells, representing a 42.4% enhancement compared to the alendronate solution researchgate.net.
An ex vivo technique utilizing pig small intestinal membrane has been developed as an alternative to Caco-2 cell experiments for predicting drug absorption rates and apical-to-basal permeation. This method is considered a suitable process for testing new oral formulations or modified release systems, offering a potentially more economically resource-efficient approach for certain drugs nih.gov.
Alternative Administration Routes (e.g., Transdermal, Intranasal)
Given the challenges associated with oral alendronate administration, research has explored alternative routes to improve its delivery and patient compliance.
Transdermal Administration: Transdermal patches represent a promising alternative for alendronate delivery. A novel transdermal patch of alendronate, a nitrogen-containing bisphosphonate, has been developed. Maximum permeation fluxes through rat and human skin were reported as 1.9 µg/cm² per hour and 0.3 µg/cm² per hour, respectively. The bioavailability of alendronate in rats after patch application was approximately 8.3%, significantly higher than oral administration (approximately 1.7%). This transdermal system effectively reduced plasma calcium levels in hypercalcemia model rats and suppressed bone mass decrease in osteoporosis model rats researchgate.netoup.comnih.gov.
Ultrasound-assisted transdermal patches of alendronate-chitosan nanoparticles have also been formulated. The optimized formulation showed 82.7% drug release over 12 hours and nearly a six-time enhancement in bioavailability when alendronate was used in nanoparticulate form with sonophoresis researchgate.net. Self-dissolving microneedle arrays (MNs) with alendronate loaded at the tip portion (ALN(TIP)–MN) have been developed to improve transdermal bioavailability and safety. These microneedles created micron-scale pores in rat skin, allowing rapid release of alendronate. The tips dissolved within 5 minutes in vivo, and the system showed efficient preventive and therapeutic effects on osteoporosis without inducing skin irritation, unlike whole-ALN-loaded MNs nih.gov.
Table 2: Transdermal Permeation and Bioavailability of Alendronate Patch
Skin Type | Maximum Permeation Flux (µg/cm²/hour) | Bioavailability in Rats (Patch vs. Oral) | Reference |
Rat Skin | 1.9 | 8.3% (Patch) vs. 1.7% (Oral) | researchgate.netoup.comnih.gov |
Human Skin | 0.3 | - | researchgate.netoup.comnih.gov |
Intranasal Administration: Intranasal delivery of alendronate has been investigated, particularly in comparison to other osteoporosis treatments. A study comparing oral alendronate and intranasal calcitonin in postmenopausal women with osteoporosis found that alendronate produced significantly greater increases in bone mineral density (BMD) at the lumbar spine (5.16% vs. 1.18%), trochanter (4.73% vs. 0.47%), and femoral neck (2.78% vs. 0.58%) over 12 months. Alendronate also resulted in greater decreases in bone turnover markers compared to intranasal calcitonin oup.comnih.govnih.gov. While intranasal calcitonin was found to increase femoral neck BMD compared to placebo, its effect on lumbar spine and trochanter BMD and biochemical markers was not significantly different from placebo oup.com.
In Vitro Methodologies and Analytical Approaches in Alendronate Sodium Research
Cell Culture Models for Bone Biology Studies
Various cell culture models are employed to study the impact of alendronate sodium on bone formation and resorption. These models range from primary cells, which closely mimic in vivo conditions, to immortalized cell lines, offering consistency and ease of manipulation.
Primary human osteoblasts and osteoclasts are often used to investigate the direct effects of this compound due to their physiological relevance. Studies have shown that alendronate primarily exerts its effects on osteoclasts, but it also influences osteoblasts. tandfonline.comntnu.no
Osteoblasts : Research on primary human osteoblasts has explored the impact of alendronate on cell viability, proliferation, and the secretion of osteogenic and inflammatory markers. For instance, a concentration of 5 µM alendronate had a neutral effect on osteoblast proliferation and the secretion of osteogenic and inflammatory markers, while it enhanced the synthesis of monocyte chemoattractant protein-1 (MCP-1), a marker of angiogenesis. tandfonline.comntnu.no Higher concentrations, such as 20 µM, induced a decline in proliferation and adversely affected angiogenic and osteogenic biomarkers after 14 days of exposure. tandfonline.com At 100 µM, alendronate dramatically reduced osteoblast proliferation, leading to its exclusion from further experiments in some studies. tandfonline.comntnu.no Alendronate has been shown to increase the viability and activity of osteoblasts and up-regulate alkaline phosphatase (ALP) and osteocalcin (B1147995) expression. e-century.usnih.gov It has also been reported to promote a transient increase in the release of granulocyte colony-stimulating factor (G-CSF) from osteoblasts at 5 µM. tandfonline.comntnu.no
Osteoclasts : Alendronate inhibits bone resorption primarily by reducing osteoclast activity, especially at concentrations up to 10⁻⁷ M, with less marked effects on osteoclast number. nih.gov At higher concentrations, such as 10⁻⁵ M, both osteoclast number and resorption are profoundly decreased. nih.gov Preincubation of bone slices with alendronate can also inhibit resorption, indicating its interaction with the bone surface is a key part of its inhibitory mechanism. nih.gov
Table 1: Effects of this compound on Primary Human Osteoblasts
Concentration | Effect on Proliferation | Effect on Viability | Key Biomarker Changes | Reference |
5 µM | Neutral | Not affected | Enhanced MCP-1 synthesis; transient G-CSF increase | tandfonline.comntnu.no |
20 µM | Decline | Not affected | Adversely affected angiogenic and osteogenic biomarkers; pronounced G-CSF decrease | tandfonline.comntnu.no |
100 µM | Dramatic reduction | Not affected | Excluded from further experiments | tandfonline.comntnu.no |
10⁻⁵ to 10⁻¹² M | No effect | Viability affected at ≥ 10⁻⁴ M | No effect on calcium deposition at ≤ 10⁻⁵ M | nih.gov |
Immortalized cell lines provide consistent and reproducible models for studying this compound's effects.
MC3T3-E1 Cells : These mouse calvaria-derived preosteoblast cells are commonly used to study osteoblast differentiation and mineralization. Alendronate at concentrations of 10⁻⁸ M and 10⁻⁷ M has been shown to induce mineralization in MC3T3-E1 cells. thieme-connect.com It can also enhance the levels of alkaline phosphatase (ALP) mRNA and protein at concentrations ranging from 10⁻⁷ M to 10⁻⁵ M. thieme-connect.com Studies using alendronate-conjugated nanodiamonds (Alen-NDs) on MC3T3-E1 cells demonstrated that Alen-NDs reduced proliferation rates but confirmed higher osteogenic differentiation, evidenced by increased ALP activity and calcium deposition. researchgate.netnih.gov The treatment also changed cellular morphology from fibroblastic to cuboidal. researchgate.netnih.gov
RAW 264.7 Cells : This murine macrophage cell line is widely used to model osteoclastogenesis. Alendronate effectively inhibits RANKL-induced osteoclastogenesis in RAW 264.7 cells. nih.gov Low concentrations of alendronate (e.g., 10⁻¹⁰ M) significantly decreased tartrate-resistant acid phosphatase (TRAP) activity and the expression of osteoclast markers like TRAP and cathepsin K. nih.gov Higher concentrations of alendronate, such as 10⁻⁵ M, 10⁻⁶ M, and 10⁻⁷ M, significantly decreased the mRNA and protein expression of TRAP, carbonic anhydrase II (CAII), osteoclast-associated receptor (OSCAR), and FAS/FASL in a dose- and time-dependent manner. spandidos-publications.com Alendronate has also been shown to inhibit the proliferation of RAW264.7 cells and the expression of inflammatory factors like TNF-α, IL-6, and IL-1β. frontiersin.org
THP-1 Cells : These human monocytic leukemia cells can be differentiated into osteoclasts. Alendronate at concentrations of 10⁻⁵ M and 10⁻⁷ M has been reported to positively influence the proliferation of THP-1-derived osteoclasts. nih.gov Enhanced TRAP activity of human THP-1-derived osteoclasts was observed in the presence of 10⁻⁶ M to 10⁻⁹ M alendronate. nih.gov Co-culture models involving THP-1 cells and osteoblasts (e.g., SaOS-2) are used to study the interplay between bone-forming and bone-resorbing cells, where alendronate counteracts effects that up-regulate osteoclastic function. mdpi.com
Table 2: Effects of this compound on Immortalized Cell Lines
Cell Line | Alendronate Concentration | Observed Effects | Reference |
MC3T3-E1 | 10⁻⁸ M, 10⁻⁷ M | Induces mineralization. thieme-connect.com | thieme-connect.com |
10⁻⁷ M to 10⁻⁵ M | Enhances ALP mRNA and protein levels. thieme-connect.com | thieme-connect.com | |
< 100 µg/mL (Alen-NDs) | Reduced proliferation, higher osteogenic differentiation (increased ALP activity, calcium deposition), morphological change to cuboidal. researchgate.netnih.gov | researchgate.netnih.gov | |
RAW 264.7 | 10⁻¹⁰ M | Significant decrease in TRAP activity and expression of TRAP and cathepsin K. nih.gov | nih.gov |
10⁻⁵ M, 10⁻⁶ M, 10⁻⁷ M | Significant decrease in mRNA and protein expression of TRAP, CAII, OSCAR, FAS/FASL in a dose- and time-dependent manner. spandidos-publications.com Inhibition of proliferation and inflammatory factors (TNF-α, IL-6, IL-1β). frontiersin.org | spandidos-publications.comfrontiersin.org | |
THP-1 | 10⁻⁵ M, 10⁻⁷ M | Positive effect on proliferation. nih.gov | nih.gov |
10⁻⁶ M to 10⁻⁹ M | Enhanced TRAP activity. nih.gov | nih.gov |
Mesenchymal Stem Cells (MSCs) are multipotent cells capable of differentiating into various cell types, including osteoblasts. Studies investigate how alendronate influences their osteogenic differentiation.
Alendronate has been reported to induce the osteogenic differentiation of bone marrow-derived mesenchymal stem cells (BMSCs) and adipose-derived stem cells (ADSCs). rsc.org Collagen type I phosphorylated with this compound (Col-Aln) showed good biocompatibility with BMSCs and promoted their adhesion and osteogenic differentiation more effectively than pure collagen. rsc.orgrsc.org
In human mesenchymal stem cells (MSCs), alendronate at 1 mM was found to be an optimal concentration for differentiation without causing cell death, leading to mineralization after 21 days in osteogenic media. jcu.edu.au However, higher concentrations (2 mM and 3 mM) were cytotoxic. jcu.edu.au
Mouse mesenchymal stem cells (D1 cells) treated with alendronate in osteogenic differentiation medium showed enhanced osteogenic differentiation, confirmed by Alizarin Red S staining, elevated alkaline phosphatase (ALP) activity, and increased osteocalcin mRNA expression. nih.gov Flow cytometry also indicated increased CD44 expression, suggesting enhanced osteoblastic differentiation. nih.gov
Alendronate has also been studied for its cytotoxic effects on human dental pulp stem cells (hDPSCs), showing decreased viable cells and proliferation in a concentration- and time-dependent manner (0.8–100 µM). mums.ac.irnih.gov Apoptosis was identified as a mechanism, with increased expression of pro-apoptotic proteins (cleaved caspase 3, Bax) and decreased anti-apoptotic protein (Bcl-2). mums.ac.irnih.gov
Peripheral Blood Mononuclear Cells (PBMCs) can be induced to differentiate into osteoclasts in vitro, providing a model to study bone resorption.
Alendronate can be internalized by cultured cells from the media, even without culturing cells on hydroxyapatite-like surfaces. nih.gov
Studies on PBMC-derived osteoclastogenesis models have shown that a negative effect of alendronate was observed at the highest tested concentration (10⁻⁶ M) on cultured rat and human PBMCs. nih.govdovepress.com
Surprisingly, low alendronate concentrations (10⁻⁸ M and 10⁻¹⁰ M) promoted proliferation, osteoclast-like cell formation, and carbonic anhydrase II (CA II) activity, indicating an induction of osteoclastogenesis. nih.govdovepress.com
In PBMCs from rheumatoid arthritis patients, pre-incubation with 100 µM alendronate for 24 hours almost completely inhibited the development of TRAP-positive giant cells and lacunar absorption pit formation. koreamed.org This was associated with decreased RANK and increased IFN-γ expression. koreamed.org
Biochemical and Molecular Assays
Biochemical and molecular assays are essential for quantifying changes in cellular processes and gene/protein expression in response to this compound.
Quantitative Polymerase Chain Reaction (qPCR) and Western Blot are frequently used to analyze changes in gene and protein expression, respectively.
qPCR (RT-PCR) :
In MC3T3-E1 cells, alendronate has been shown to enhance the levels of ALP mRNA and reduce osteocalcin mRNA. thieme-connect.com It also affects the level of PC-1 mRNA in a dose-dependent manner. thieme-connect.com
In studies with bone marrow mesenchymal stem cells (BMSCs), RT-PCR was used to evaluate the expression of bone-related genes like Runx-2 and ALP, which were significantly upregulated in response to collagen-alendronate scaffolds. rsc.org
In RAW 264.7 cells, alendronate significantly decreased the mRNA expression of TRAP, carbonic anhydrase II (CAII), osteoclast-associated receptor (OSCAR), and FAS/FASL in a dose- and time-dependent manner. spandidos-publications.com
In human SW1353 chondrocytes, alendronate increased the gene expression of extracellular matrix (ECM) related genes (Col2α1, COL9α2, and Acan) and SOX-9 in a dose-dependent manner, as determined by qRT-PCR. researchgate.net
In osteoblasts, alendronate treatment significantly enhanced ALP mRNA expression. nih.gov
In PBMCs, real-time RT-PCR has been used to examine the mRNA expression of M-CSF, RANKL, TNF-α, IL-6, and IFN-γ, showing increased IFN-γ and decreased RANK after alendronate pulse. koreamed.org
Western Blot :
Western blot analysis is used to quantify protein expression. In BMSCs cultured on collagen-alendronate scaffolds, the expression of ALP and Runx-2 proteins was significantly upregulated. rsc.org
In RAW 264.7 cells, Western blot confirmed the significant decrease in protein expression of TRAP, CAII, OSCAR, and FAS/FASL in response to alendronate. spandidos-publications.com
Western blot analysis has also been used to study the effects of alendronate on protein expressions in myotubes, showing inhibition of Atrogin-1 and SIRT3 protein expressions. nih.gov
In human dental pulp stem cells (hDPSCs), Western blotting confirmed that alendronate reduced Bcl-2 protein levels while increasing Bax and cleaved caspase-3, indicating apoptosis. mums.ac.irnih.gov
In osteoblasts, alendronate increased expression and phosphorylation levels of PKA, STAT3, and STAT1 proteins. e-century.us
Western blot analysis has also been employed to measure the protein levels of ADCY6 and Rap1/MAPK signaling pathway-related factors in femoral tissues. portlandpress.com
Table 3: Gene and Protein Expression Changes Induced by this compound
Cell Type / Model | Genes/Proteins Analyzed | Effect of this compound | Assay Method | Reference |
MC3T3-E1 | ALP mRNA/protein, Osteocalcin mRNA, PC-1 mRNA | Enhanced ALP, reduced osteocalcin, affected PC-1 | qPCR, Western Blot | thieme-connect.com |
BMSCs | Runx-2, ALP proteins | Significantly upregulated | Western Blot | rsc.org |
RAW 264.7 | TRAP, CAII, OSCAR, FAS/FASL (mRNA & protein) | Significantly decreased | qPCR, Western Blot | spandidos-publications.com |
Human SW1353 Chondrocytes | Col2α1, COL9α2, Acan, SOX-9 (gene & protein) | Increased in a dose-dependent manner | qRT-PCR, Western Blot | researchgate.net |
Osteoblasts | ALP mRNA, Osteocalcin, PKA, STAT3, STAT1 (protein) | Enhanced ALP mRNA, increased osteocalcin, increased PKA, STAT3, STAT1 expression/phosphorylation | qPCR, Western Blot | e-century.usnih.gov |
PBMCs | M-CSF, RANKL, TNF-α, IL-6, IFN-γ, RANK, TRAP, Cathepsin K (mRNA) | Increased IFN-γ, decreased RANK, TRAP, Cathepsin K | Real-time RT-PCR | koreamed.org |
Myotubes (C2C12, HSMPCs) | Atrogin-1, SIRT3, SIRT1 (protein) | Inhibited Atrogin-1 and SIRT3 | Western Blot | nih.gov |
hDPSCs | Bax, Bcl-2, cleaved caspase 3 (protein) | Increased Bax, cleaved caspase 3; reduced Bcl-2 | Western Blot | mums.ac.irnih.gov |
Protein Expression and Phosphorylation Analysis (e.g., Western Blot, ELISA)
This compound (ALN) significantly influences protein expression and phosphorylation, particularly in bone cells. Studies utilizing Western blot analysis have revealed that ALN can decrease the protein levels of key osteoclast-associated factors, including tartrate-resistant acid phosphatase (TRAP), carbonic anhydrase II (CA II), osteoclast-associated receptor (OSCAR), and FAS/FASL in a dose- and time-dependent manner in osteoclasts, such as RAW 264.7 cells spandidos-publications.com. For instance, exposure of osteoclasts to ALN concentrations ranging from 10-7 M to 10-5 M led to reduced mRNA expression and protein levels of CA II and TRAP nih.gov.
Beyond osteoclasts, ALN also impacts osteoblasts. Research indicates that ALN can increase the expression and phosphorylation levels of Protein Kinase A (PKA), Signal Transducer and Activator of Transcription 3 (STAT3), and Signal Transducer and Activator of Transcription 1 (STAT1 in osteoclasts) e-century.us. Conversely, in osteoblasts, ALN has been shown to promote interferon-β (IFN-β) expression and enhance STAT1 and phosphorylated STAT1 (pSTAT1) levels, suggesting a role in osteoblast differentiation through the IFN-β/STAT1 signaling pathway nih.gov.
The primary molecular target of nitrogen-containing bisphosphonates like ALN is farnesyl diphosphate (B83284) synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway sigmaaldrich.commedchemexpress.compatsnap.comcancer.govpharmgkb.orgproteopedia.orgnih.gov. ALN's inhibition of FPPS disrupts the biosynthesis of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl diphosphate (GGPP) patsnap.comcancer.govpharmgkb.orgnih.govpnas.org. These isoprenoid lipids are crucial for the post-translational modification (prenylation) of small GTPase signaling proteins (e.g., Ras, Rho, Rac, Rab), which are essential for osteoclast function, including cytoskeletal organization, vesicular trafficking, and survival patsnap.comcancer.govnih.govpnas.org. The inhibition of FPPS by ALN leads to a loss of function in these GTP-binding proteins, ultimately impairing osteoclast activity and survival patsnap.comcancer.govnih.govpnas.org.
Table 1: Effects of Alendronate on Protein Expression Levels in Osteoclasts
Protein Target | Cell Type | Alendronate Concentration Range | Observed Effect | Analytical Method | Reference |
TRAP | RAW 264.7 cells (osteoclasts) | 10-7–10-5 M | Decreased protein levels (dose- and time-dependent) | Western Blot | spandidos-publications.comnih.gov |
CA II | RAW 264.7 cells (osteoclasts) | 10-7–10-5 M | Decreased protein levels (dose- and time-dependent) | Western Blot | spandidos-publications.comnih.gov |
OSCAR | RAW 264.7 cells (osteoclasts) | Various concentrations (dose- and time-dependent) | Significantly decreased protein expression | Western Blot | spandidos-publications.com |
FAS/FASL | RAW 264.7 cells (osteoclasts) | Various concentrations (dose- and time-dependent) | Significantly decreased protein expression | Western Blot | spandidos-publications.com |
PKA | Osteoclasts | Not specified | Increased expression and phosphorylation | Western Blot | e-century.us |
STAT3 | Osteoclasts | Not specified | Increased expression and phosphorylation | Western Blot | e-century.us |
STAT1 | Osteoclasts | Not specified | Increased expression and phosphorylation | Western Blot | e-century.us |
IFN-β | Osteoblasts | Not specified | Promoted expression | Not specified | nih.gov |
STAT1 | Osteoblasts | Not specified | Enhanced expression and phosphorylation | Not specified | nih.gov |
Enzyme Activity Assays (e.g., Alkaline Phosphatase, Tartrate-Resistant Acid Phosphatase, Carbonic Anhydrase II)
Enzyme activity assays are crucial for understanding the functional impact of ALN on cellular processes, particularly bone remodeling.
Alkaline Phosphatase (ALP) Activity: ALP is a marker of osteoblast differentiation and bone formation. Studies have shown that ALN can upregulate ALP activity in osteoblasts. For instance, treatment with ALN for 48 and 72 hours significantly increased ALP activity in osteoblasts nih.gov. In some contexts, ALN has been observed to enhance osteoblast differentiation, which is accompanied by an upregulation of ALP expression e-century.usbioscientifica.com.
Tartrate-Resistant Acid Phosphatase (TRAP) Activity: TRAP is a characteristic enzyme of osteoclasts and a widely used marker for assessing bone resorption activity. ALN's effect on TRAP activity can vary with concentration. Some studies report a decrease in TRAP activity and protein levels in RAW cells treated with ALN concentrations between 10-7 M and 10-5 M spandidos-publications.comnih.gov. Conversely, other research indicated enhanced TRAP activity in human THP-1-derived osteoclasts at lower ALN concentrations (10-6–10-9 M), while higher concentrations showed an inhibitory effect nih.gov. ALN has been shown to significantly inhibit the resorptive ability of osteoclasts nih.gov.
Carbonic Anhydrase II (CA II) Activity: CA II is another enzyme critical for osteoclast function, involved in the acidification of the bone resorption lacunae. Similar to TRAP, studies have reported decreasing mRNA expression and protein levels of CA II in RAW cells cultured with ALN (10-7–10-5 M) spandidos-publications.comnih.gov. However, at lower concentrations (10-8 and 10-10 M), ALN has been found to promote CA II activity, indicating a complex dose-dependent effect on osteoclastogenesis nih.gov.
Farnesyl Diphosphate Synthase (FPPS) Inhibition: As a direct target, ALN potently inhibits FPPS. The IC50 for ALN against purified FPPS enzyme is reported to be 460 nM, and 1.7 µM with cell extracts sigmaaldrich.commedchemexpress.com. For the recombinant human enzyme, the IC50 is 50 nM caymanchem.com. This inhibition is central to ALN's mechanism of action, leading to the disruption of protein prenylation and subsequent osteoclast dysfunction patsnap.comcancer.govpharmgkb.orgnih.govpnas.org.
Table 2: Effects of Alendronate on Enzyme Activities
Enzyme Target | Cell Type | Alendronate Concentration | Observed Effect | Assay Type | Reference |
ALP | Osteoblasts | Various concentrations (e.g., 8 mg/ml) | Upregulated activity, enhanced mRNA expression | Not specified (Alizarin Red S staining for differentiation) | nih.gov |
ALP | Osteoblasts | Not specified | Enhanced expression levels | Not specified | e-century.us |
TRAP | RAW 264.7 cells (osteoclasts) | 10-7–10-5 M | Decreased activity/protein levels | Staining, Western Blot | spandidos-publications.comnih.gov |
TRAP | Human THP-1-derived osteoclasts | 10-6–10-9 M | Enhanced activity; inhibition at lower concentrations | Not specified | nih.gov |
CA II | RAW 264.7 cells (osteoclasts) | 10-7–10-5 M | Decreased activity/protein levels | Not specified, Western Blot | spandidos-publications.comnih.gov |
CA II | Osteoclast-like cells | 10-8, 10-10 M | Promoted activity | Not specified | nih.gov |
FPPS | Purified enzyme | 460 nM (IC50) | Inhibition | Enzyme activity assay | sigmaaldrich.commedchemexpress.com |
FPPS | Cell extracts | 1.7 µM (IC50) | Inhibition | Enzyme activity assay | sigmaaldrich.com |
FPPS | Recombinant human enzyme | 50 nM (IC50) | Inhibition | Enzyme activity assay | caymanchem.com |
Cell Proliferation and Viability Assays
This compound's impact on cell proliferation and viability is a critical area of in vitro investigation, often assessed using assays such as MTT, MTS, CCK-8, LDH, and DNA quantification. The effects are highly dependent on cell type, concentration, and exposure duration.
In osteoclasts and their precursors, ALN's effect on proliferation varies. While some studies observed increased apoptosis of murine osteoclasts treated with 5 × 10-7 M ALN, and a decrease in DNA amount in mouse bone marrow-derived macrophages at 5 × 10-5 M ALN, higher concentrations like 10-4 M ALN negatively affected RAW cell proliferation nih.gov. Conversely, human THP-1-derived osteoclasts showed superior proliferation at 10-5 M and 10-7 M ALN, with negative effects observed at higher concentrations nih.gov. Low ALN concentrations (10-8 and 10-10 M) have been found to promote proliferation and osteoclast-like cell formation nih.gov.
For osteoblasts, ALN generally shows a positive or neutral effect at lower concentrations, promoting viability and differentiation. ALN significantly increased the viability of osteoblasts after 48- and 72-hour incubation nih.gov. A concentration of 5 µM ALN had a neutral effect on primary human osteoblast proliferation, while 20 µM and 100 µM ALN induced a decline in proliferation tandfonline.comtandfonline.comntnu.no. Specifically, 100 µM ALN dramatically reduced osteoblast proliferation after three days tandfonline.comtandfonline.com.
Beyond bone cells, ALN's effects on other cell types have also been studied. In human dental pulp stem cells (hDPSCs), ALN decreased viable cells and lowered cell proliferation in a concentration- and time-dependent manner, with significant effects observed at 0.8–100 µM after 72 and 168 hours nih.gov. For human rotator cuff fibroblasts, 100 µM ALN significantly reduced cell viability after 24 hours compared to lower concentrations nih.gov. In breast cancer cell lines (HTB-132), ALN demonstrated a significant time- and dose-dependent cytotoxic effect, with maximum cell death (80%) observed at 72 hours with 20 µM ALN openaccesspub.org. Similarly, in human epidermoid carcinoma cells (A431), ALN inhibited cell viability in a dose- and time-dependent manner, with 5 µM ALN causing a 52% reduction after 72 hours iiarjournals.org.
Table 3: Effects of Alendronate on Cell Proliferation and Viability
Cell Type | Alendronate Concentration | Exposure Time | Observed Effect on Proliferation/Viability | Assay Method | Reference |
Murine osteoclasts | 5 × 10-7 M | Not specified | Increased apoptosis, decreased DNA | DNA quantification | nih.gov |
Mouse bone marrow-derived macrophages | 5 × 10-5 M | Not specified | Decreased DNA amount | DNA quantification | nih.gov |
RAW cells | 10-4 M | Not specified | Negatively affected proliferation | Not specified | nih.gov |
Human THP-1-derived osteoclasts | 10-5, 10-7 M | Not specified | Superior proliferation | Not specified | nih.gov |
Osteoclast-like cells | 10-8, 10-10 M | Not specified | Promoted proliferation | Not specified | nih.gov |
Saos2 cells | 10-5 M | Not specified | Negative effect on proliferation | Not specified | nih.gov |
MG-63 cells | 10-5 M or higher | Not specified | Decreased cell number | Not specified | nih.gov |
Primary human osteoblasts | 5 µM | 1, 3, 7, 14 days | Neutral effect on proliferation, viability not affected | MTT, Thymidine incorporation, LDH | tandfonline.comtandfonline.comntnu.no |
Primary human osteoblasts | 20 µM | 1, 3, 7, 14 days | Decline in proliferation after 3 days, viability not affected | MTT, Thymidine incorporation, LDH | tandfonline.comtandfonline.comntnu.no |
Primary human osteoblasts | 100 µM | 1, 3, 7, 14 days | Marked reduction/dramatic reduction in proliferation after 3 days, viability not affected | MTT, Thymidine incorporation, LDH | tandfonline.comtandfonline.comntnu.no |
Osteoblasts | Not specified | 48, 72 hours | Significantly increased viability | Not specified | nih.gov |
Human dental pulp stem cells (hDPSCs) | 0.8–100 µM | 72, 168 hours | Decreased viable cells, lowered proliferation (concentration- and time-dependent) | MTT | nih.gov |
Human rotator cuff fibroblasts (HRFs) | 100 µM | 24 hours | Significantly lower percentages of live cells | MTT, Crystal Violet Assay | nih.gov |
HTB-132 Breast Cancer cells | 5 µM | 24, 48, 72 hours | 3%, 47%, 56% cell death respectively | MTS | openaccesspub.org |
HTB-132 Breast Cancer cells | 10 µM | 24, 48, 72 hours | 11% cell death at 24h, up to 70% at 72h | MTS | openaccesspub.org |
HTB-132 Breast Cancer cells | 20 µM | 72 hours | Maximum 80% cell death | MTS | openaccesspub.org |
Human epidermoid carcinoma cells (A431) | 5 µM | 24, 48, 72 hours | 9%, 36%, 52% reduction in viability respectively | MTT | iiarjournals.org |
Apoptosis Detection Methods
This compound is known to induce apoptosis in osteoclasts and other cell types, a key mechanism contributing to its anti-resorptive effects. Various in vitro methods are employed to detect and quantify apoptosis.
Common methods include:
Flow Cytometry: Analysis of the sub-G1 peak in DNA fragmentation assays (e.g., using Propidium Iodide (PI) staining) is a widely used indicator of apoptotic cells nih.govnih.govresearchgate.net. An increased sub-G1 population signifies DNA fragmentation characteristic of apoptosis.
Annexin V Staining: Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis, making it a sensitive marker for apoptotic cells nih.gov.
Caspase Activity Assays: Caspases are a family of proteases that play central roles in the execution phase of apoptosis. Assays measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and effector caspases (e.g., caspase-3, caspase-7) are frequently used. ALN has been shown to increase caspase-3 expression and activity in osteoclast-like cells researchgate.net. In human rotator cuff fibroblasts, 100 µM ALN significantly increased caspase-3/7 activity, as well as caspase-8 and caspase-9 expression, indicating involvement of both extrinsic and intrinsic apoptotic pathways nih.gov. Furthermore, ALN has been reported to increase caspase-3 expression in A549 lung cancer cells plos.org.
Western Blot Analysis: This technique is used to detect changes in the expression of pro-apoptotic proteins (e.g., Bax, cleaved caspase-3) and anti-apoptotic proteins (e.g., Bcl-2). Studies on human dental pulp stem cells showed that ALN increased the expression of cleaved caspase-3 and Bax, while decreasing Bcl-2 expression, confirming its pro-apoptotic effects nih.gov.
DAPI Staining: DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphological changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation nih.gov.
ALN's ability to induce apoptosis in osteoclasts is linked to its inhibition of the mevalonate pathway, which leads to a loss of protein prenylation essential for osteoclast survival pnas.orgresearchgate.net. While ALN induces apoptosis in osteoclasts, some studies suggest that inhibition of bone resorption by ALN does not solely rely on osteoclast apoptosis researchgate.net. However, it can reduce the levels of apoptosis-related factors such as Cytochrome C (Cyt C), Apoptotic Protease Activating Factor-1 (Apaf-1), and caspase-9 in bone tissue, suggesting a role in reducing bone cell apoptosis in osteoporosis patients alliedacademies.orgalliedacademies.org.
Table 4: Apoptosis Detection Methods and Findings with Alendronate
Cell Type | Alendronate Concentration | Observed Apoptotic Effect | Detection Method | Reference |
Murine osteoclasts | 5 × 10-7 M | Increased apoptosis | Not specified | nih.gov |
RAW264.7 cells (osteoclast-like cells) | Not specified | Increased caspase-3 expression, inhibited osteoclast differentiation | Western Blot | researchgate.net |
Human dental pulp stem cells (hDPSCs) | 0.8–25 µM | Increased cleaved caspase-3 and Bax, decreased Bcl-2; Sub-G1 peak | Flow cytometry (PI staining), Western Blot | nih.gov |
Human rotator cuff fibroblasts (HRFs) | 100 µM | Significantly higher caspase-3/7 activity; increased caspase-8, caspase-9 expression | Caspase activity assay, Immunocytochemistry | nih.gov |
Osteoclasts (mouse bone marrow) | 5 µM (at pH 7.0) | Significantly increased percentage of apoptotic cells | Apoptosis and necrosis analysis | ugr.es |
A549 lung cancer cells | Not specified | Increased Caspase 3 quantity (639% increase with ALN-MP nanoconjugate) | Caspase 3 analysis | plos.org |
Bone tissue (osteoporosis patients) | Not specified | Reduced levels of Cyt C, Apaf-1, caspase-9 | Not specified | alliedacademies.orgalliedacademies.org |
Imaging and Structural Analysis Techniques
Electron Microscopy (SEM, TEM) for Nanomaterial Characterization
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are indispensable for characterizing the morphology, size, and surface features of nanomaterials, including this compound-loaded nanoparticles.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of materials. In studies involving ALN, SEM has been used to characterize the morphology of prepared solid lipid nanoparticles (SLNs) loaded with ALN. SEM images typically show spherical particles in the nanometer range, confirming data obtained from size analyzers nih.govplos.org. For example, samples of ALN-SLNs are often prepared by reconstitution with deionized water, spread over carbon tape, dried in a vacuum, and coated with gold before examination to determine their surface morphology plos.org.
Transmission Electron Microscopy (TEM): TEM offers even higher resolution, allowing for the visualization of internal structures and the precise determination of particle size and shape. TEM has been employed to visualize nano-liposomal formulations of this compound, providing detailed insights into their vesicular structure and size distribution isciii.esresearchgate.net. These techniques are crucial for quality control and understanding the physical characteristics of ALN delivery systems, which can influence their stability, release profile, and cellular uptake.
Histomorphometry for Bone Tissue Analysis
Histomorphometry is a quantitative method used to assess bone tissue structure and remodeling, providing insights into the effects of this compound on bone quality. Studies utilizing histomorphometry have demonstrated that alendronate treatment leads to significant changes in bone parameters. For instance, in postmenopausal women with osteoporosis, histomorphometric assessment of transiliac bone biopsies revealed that alendronate treatment did not affect the mineral apposition rate. However, it significantly decreased osteoid thickness, volume, and surface at 24 and 36 months. Mineralizing surface and activation frequency also significantly decreased at all time points across various doses, with reductions of 92% and 87% respectively for the 10 mg daily dose after two years. These findings indicate a marked decrease in trabecular bone turnover while maintaining normal mineralization. nih.govjci.org
Further research in a rabbit model of mandibular bone defects showed that local administration of this compound, particularly in conjunction with autogenous bone grafting, improved osteoconductive properties and enhanced graft retention. Histomorphometric analysis at 8 weeks post-surgery indicated that the percentage of newly formed bone was 71.3% in defects treated with alendronate irrigation and autogenous bone grafting, compared to 61.43% in defects receiving only autogenous bone grafts. The residual graft area was also significantly higher in the alendronate-treated group (19.43% vs. 14.21%). scielo.br
In an osteoporotic rat model, this compound demonstrated significant positive effects on bone morphometry and histomorphometry. Densitometric measurements showed an increase in bone mineral density in alendronate-treated ovariectomized rats compared to untreated ovariectomized rats. nih.gov
The following table summarizes key histomorphometric findings related to this compound:
Parameter | Effect of this compound (Long-term treatment) | Context | Source |
Mineral Apposition Rate | Unaffected | Postmenopausal women with osteoporosis | nih.govjci.org |
Osteoid Thickness, Volume, Surface | Significantly decreased | Postmenopausal women with osteoporosis | nih.govjci.org |
Mineralizing Surface | Significantly decreased | Postmenopausal women with osteoporosis | nih.govjci.org |
Activation Frequency | Significantly decreased | Postmenopausal women with osteoporosis | nih.govjci.org |
Newly Formed Bone Area | Increased (with autogenous bone grafting) | Rabbit mandibular bone defects | scielo.br |
Residual Graft Area | Enhanced (with autogenous bone grafting) | Rabbit mandibular bone defects | scielo.br |
Bone Mineral Density | Increased | Osteoporotic rat model | nih.gov |
Advanced Analytical Techniques
Given the lack of a chromophore in its chemical structure, the analysis of this compound often requires advanced analytical techniques that can overcome this challenge, providing sensitive and accurate quantification and characterization. researchgate.netingentaconnect.com
Beyond metabolomics, high-resolution ¹H NMR spectroscopy has also been developed for the rapid and accurate quantification of this compound in tablets, offering a method that avoids tedious sample derivatization processes typically required due to the compound's high polarity and lack of chromophore. This method has been validated for linearity, recovery, selectivity, and sensitivity, showing satisfactory results for quality control and dissolution assays of alendronate tablets. nih.gov
HPLC with fluorescence detection is a highly sensitive method used for the determination of this compound, particularly in biological matrices like plasma and urine, where its concentrations are often very low. Due to the absence of a natural chromophore or fluorophore in alendronate, pre-column derivatization with a fluorescent tag is typically required.
Several derivatization reagents have been successfully employed. For instance, 9-fluorenylmethyl chloroformate (FMOC) is commonly used to derivatize alendronate, allowing for quantification with fluorescence detection. Methods using FMOC have achieved limits of quantification (LOQ) as low as 1 ng/mL in human plasma and 25 ng/mL in human urine. researchgate.nettandfonline.comnih.gov Another derivatization agent, o-phthalaldehyde (B127526) (OPA), has also been used, producing a fluorescent derivative with an emission maximum around 470 nm, enabling a quantification limit of 0.6 ng/mL in urine. researchgate.netnih.gov
HPLC methods have been validated for their linearity, accuracy, precision, and sensitivity, making them reliable for pharmacokinetic studies. For example, in one study, the calibration curve for this compound in urine was linear in the concentration range of 25–5000 ng/mL with a correlation coefficient (r²) of 0.9999. tandfonline.com These methods are also applied for determining drug content in microparticular systems and assessing drug release during in vitro studies. researchgate.net
FTIR spectroscopy is a versatile technique for characterizing the chemical composition and structural properties of materials. In this compound research, FTIR has been utilized for both qualitative identification and quantitative determination, particularly in solid formulations and bone tissue.
Attenuated Total Reflectance (ATR)-FTIR spectroscopy offers a quick and simple method for the determination of alendronate in tablets. This method leverages the characteristic phosphate (B84403) peak of alendronate at 1543.83 cm⁻¹ for quantification. It has been validated for linearity (0.5-5% w/w with a correlation coefficient of 0.9999), precision (intraday and interday relative standard deviations of 2.32% and 2.58%, respectively), and accuracy (mean recovery of 99.73±1.33%). The specificity of the phosphate peak at 1543.83 cm⁻¹ ensures no interference from tablet excipients. researchgate.netingentaconnect.comeurekaselect.com
FTIR imaging spectroscopy is also applied to analyze bone biopsies, providing information on mineral content, mineral crystallinity, acid phosphate content, carbonate content, and collagen maturity. Studies have shown that alendronate treatment can lead to an increased mineral-to-matrix ratio in cortical bone and a tendency for increase in trabeculae. A significant decrease in the carbonate-to-phosphate peak area ratio has also been observed in alendronate-treated bone, indicating elevated phosphate content. nih.gov
Radiometric techniques, particularly those involving radiolabeled alendronate, are essential for studying its distribution, uptake, and stability in biological systems and formulations. Radio Thin Layer Chromatography (RTLC) is a common method for assessing the radiochemical purity and stability of radiolabeled alendronate.
Studies have involved labeling this compound with Technetium-99m (⁹⁹mTc) to track its behavior. For instance, ⁹⁹mTc-alendronate sodium has been prepared with high labeling efficiency (greater than 95%) and its stability evaluated using RTLC. These studies confirm the complex's stability for several hours at room temperature. nih.govresearchgate.netdergipark.org.trnih.gov
Research using ⁹⁹mTc-alendronate has explored its incorporation into different bone cell lines, such as U2OS (human bone osteosarcoma) and NCI-H209 (human bone carcinoma) cells, demonstrating significant differences in uptake percentages between these cell lines. This suggests potential applications for radiolabeled alendronate in bone cancer diagnosis. researchgate.net Furthermore, radiolabeled alendronate has been used to evaluate permeability across Caco-2 cells, indicating that microemulsion formulations can significantly improve its permeability. nih.gov
The localization of radioactive [³H]alendronate in animal studies has shown preferential uptake on osteoclast surfaces (approximately 10-fold higher) compared to osteoblast surfaces, highlighting its mechanism of action at sites of bone resorption. fda.govmedsafe.govt.nzmerck.com
Multianalyte profiling, such as assays performed using the Luminex 200™ system, allows for the simultaneous quantification of multiple biomarkers in biological samples. This technique is valuable for understanding the broader cellular and molecular effects of this compound.
In vitro studies on primary human osteoblasts have utilized Luminex for multianalyte profiling of selected proteins in cell culture media. Research has investigated the effects of different alendronate concentrations on osteoblast proliferation, viability, and the secretion of osteogenic, inflammatory, and angiogenic markers. For example, exposure to 5 µM alendronate demonstrated a neutral effect on osteoblast proliferation and the secretion of osteogenic and inflammatory markers, while enhancing the synthesis of an angiogenesis marker. Conversely, 20 µM alendronate induced a decline in proliferation and adversely affected angiogenic and osteogenic biomarkers. Concentrations of 100 µM alendronate dramatically reduced proliferation, leading to its exclusion from further experiments, suggesting a dose-dependent effect on osteoblast function. researchgate.netntnu.notandfonline.com
Multianalyte profiling has also assessed the impact of alendronate, alone and in combination with other compounds, on cytokines and bone markers. For instance, alendronate has been shown to induce an early, temporary rise in markers of inflammation and enhance osteoprotegerin release. nih.govnih.gov These comprehensive profiling methods provide a more complete picture of alendronate's biological activities beyond its direct anti-resorptive effects.
The following table summarizes selected research findings from multianalyte profiling studies:
Alendronate Concentration | Effect on Osteoblast Proliferation | Effect on Osteogenic/Inflammatory Markers | Effect on Angiogenesis Marker | Source |
5 µM | Neutral | Neutral | Enhanced synthesis | researchgate.netntnu.notandfonline.com |
20 µM | Decline | Adversely affected | Adversely affected | researchgate.netntnu.notandfonline.com |
100 µM | Dramatic reduction | - | - | researchgate.netntnu.notandfonline.com |
Emerging Research Areas and Future Directions
Alendronate Sodium in Cartilage Repair and Osteoarthritis Research
Research indicates that this compound (ALN) holds promise in the context of cartilage repair and the treatment of osteoarthritis (OA). Studies have demonstrated ALN's clinical efficacy in alleviating OA symptoms, particularly pain, which is potentially mediated through the inhibition of transforming growth factor-beta 1 (TGF-β1) journalijar.comqu.edu.iq. This inhibitory effect on TGF-β1 activity in the subchondral bone may contribute to delaying and preventing further disease progression in OA journalijar.comqu.edu.iq.
Furthermore, ALN has been observed to reduce osteophyte formation and mitigate cartilage degeneration in various OA models nih.gov. Its mechanism of action in these contexts includes blocking the expression of matrix metalloproteinase-13 (MMP-13) and enhancing the expression of collagen type II (Col-II), thereby reducing the degradation of the extracellular matrix nih.gov. Early prophylactic administration of ALN has shown the capacity to decrease the metabolic rate of subchondral bone and alleviate articular cartilage degeneration nih.gov. It also improves the microstructure of subchondral bone by inhibiting bone turnover and bone loss nih.gov.
A study on ovariectomized rats with patella-baja demonstrated that ALN inhibited the expression of MMP-13 and Caspase-3 in cartilage, leading to a reduction in cartilage catabolism and chondrocyte apoptosis nih.gov. The combined administration of alendronate with metformin (B114582) in a mouse model of OA has also shown protective effects on both cartilage and subchondral bone damage mdpi.com. However, some research suggests that the increased subchondral bone mass and density resulting from bisphosphonate administration could potentially exacerbate OA progression by increasing cartilage stress in load-bearing areas, although other studies support its chondroprotective effects frontiersin.org.
Table 1: Effects of this compound on Osteoarthritis Markers
Parameter/Marker | Effect of this compound | Reference |
Pain (WOMAC scoring) | Significant symptomatic improvement | journalijar.comqu.edu.iq |
Stiffness (WOMAC scoring) | Significant symptomatic improvement | journalijar.comqu.edu.iq |
Serum CTXII | Significant reduction | journalijar.comqu.edu.iq |
Serum TGF-beta 1 | Significant reduction (inhibition) | journalijar.comqu.edu.iq |
Osteophyte formation | Reduction | nih.gov |
Cartilage degeneration | Reduction | nih.gov |
MMP-13 expression | Blocked/Inhibited | nih.gov |
Collagen type II (Col-II) expression | Increased | nih.gov |
Subchondral bone metabolic rate | Reduced (with early treatment) | nih.gov |
Chondrocyte apoptosis | Reduced | nih.gov |
Metabolomic Profiling in Response to this compound
These findings suggest that alendronate may enhance bone density through altered metabolic activity and could also influence mitochondrial function plos.orgnih.gov. For instance, one study specifically noted an elevation in taurine (B1682933) levels from 467.6 ± 116.0 µM to 669.2 ± 127.6 µM in alendronate-treated ovariectomized mice researchgate.net.
Table 2: Changes in Serum Metabolite Concentrations with this compound Treatment (Ovariectomized Mice)
Metabolite | Change in Concentration | Associated Metabolic Pathway | Reference |
TCA-cycle intermediates | Significantly Higher | Energy Metabolism | plos.orgmdpi.comnih.gov |
Glucose | Significantly Higher | Energy Metabolism | plos.orgmdpi.comnih.gov |
3-hydroxybutyrate | Significantly Higher | Energy Metabolism | plos.orgmdpi.comnih.gov |
Taurine | Significantly Higher (e.g., 467.6 to 669.2 µM) | Bone Health, Metabolism | plos.orgmdpi.comnih.govresearchgate.net |
Allantoin | Significantly Higher | Metabolism | plos.orgmdpi.comnih.gov |
Acetate | Significantly Higher | Metabolism | plos.orgmdpi.comnih.gov |
Ethanol | Significantly Higher | Metabolism | plos.orgmdpi.comnih.gov |
Aspartate | Lower | Metabolism | plos.orgmdpi.comnih.gov |
Investigation of Novel Intracellular Signaling Pathways
The mechanism of action of this compound extends to influencing various intracellular signaling pathways. As a nitrogen-containing bisphosphonate, alendronate inhibits osteoclast-mediated bone loss by interfering with specific intracellular biochemical processes, notably isoprenoid biosynthesis and subsequent protein prenylation fishersci.caconicet.gov.ar. This involves the inhibition of farnesyl pyrophosphate synthase within osteoclasts fishersci.caconicet.gov.ar.
Beyond its direct effects on osteoclasts, alendronate has been shown to inhibit vascular calcification by downregulating the Notch1-RBP-Jκ signaling pathway in vascular smooth muscle cells (VSMCs) in a dose-dependent manner spandidos-publications.com. This inhibition leads to a reduction in the expression of Notch1 and RBP-Jκ, as well as the repression of Msx2, a key downstream target of this pathway spandidos-publications.com.
Research has also investigated the interaction of bisphosphonates with connexin (Cx) 43 hemichannels and the activation of extracellular signal-regulated kinases (ERKs) in osteoblasts and osteocytes conicet.gov.ar. These studies suggest that while Cx43 is crucial for triggering intracellular survival signaling by bisphosphonates, it may not be essential for cellular bisphosphonate binding or uptake conicet.gov.ar. Furthermore, alendronate can be internalized by non-resorbing bone cells, though the precise route of this internalization remains an area of ongoing investigation conicet.gov.ar.
Computational Modeling and Simulation for Drug Discovery and Optimization
Computational modeling and simulation, particularly utilizing Artificial Intelligence (AI) optimization, are increasingly being employed to understand and optimize the properties and applications of this compound. These advanced computational techniques are used to model the solubility of alendronate in supercritical CO2 systems, which is crucial for developing novel drug delivery systems x-mol.netresearchgate.net.
Models such as Support Vector Machine (SVM) and ensemble methods like Bagging and AdaBoost are applied to predict alendronate solubility based on parameters like temperature and pressure x-mol.net. In one study, the AdaBoost model demonstrated superior performance with a Root Mean Square Error (RMSE) of 4.30E-02 and a Mean Absolute Error (MAE) of 2.96E-02 x-mol.net.
Mathematical models are also being developed to predict the effects of various osteoporosis drugs, including alendronate, on bone renewal processes elifesciences.orgfrontiersin.org. These models are instrumental in optimizing drug dosing regimens, including complex sequential and parallel drug combinations elifesciences.org. They can predict bone density gain (BDG) at specific anatomical sites such as the hip and lumbar spine frontiersin.org. Such computational approaches help in identifying and exploiting synergistic interactions between different drug classes, aiming to achieve greater gains in bone mineral density without increasing the total amount of drug administered elifesciences.org. Pharmacokinetic (PK) and pharmacodynamic (PD) models are specifically designed to simulate alendronate's effects, encompassing its distribution within the body and its inhibitory actions on osteoclast activity and induction of apoptosis frontiersin.org.
Integration of this compound with Regenerative Medicine Strategies
A key focus is on the chemical immobilization and controlled release of ALN within hydrogel materials, including those derived from sodium alginate and methacrylated gelatin. This approach is considered promising for targeted bone regeneration and the treatment of bone diseases frontiersin.org. Low-dose alendronate has shown potential as an osteo-inductive factor, capable of promoting osteogenesis in vitro and accelerating osteoblastic differentiation in vivo frontiersin.org.
Alendronate-modified nanoparticles, such as those based on poly(lactic-co-glycolic acid) (PLGA), are being developed as bone-targeted drug delivery vehicles mdpi.com. These nanoparticles exhibit sustained release characteristics and a high affinity for hydroxyapatite (B223615), making them effective for targeted delivery to bone tissue mdpi.com. Furthermore, the modification of collagen with this compound (Col-Aln) has led to the creation of phosphorylated materials that significantly accelerate in vitro mineralization and promote the osteogenic differentiation of bone marrow mesenchymal stem cells (BMSCs) rsc.org. Col-Aln scaffolds have demonstrated the ability to promote new bone formation in critical-sized rat cranial defects rsc.org.
The synergistic application of alendronate with anabolic agents, such as platelet-rich fibrin (B1330869) (PRF), is also being investigated for periodontal bone regeneration nih.gov. This combined strategy aims to simultaneously enhance bone formation and reduce bone resorption, showing promising results for improved periodontal repair nih.gov.
Comparative Studies with Other Bone Active Agents
Head-to-head randomized studies comparing alendronate with selective estrogen receptor modulators (SERMs) such as raloxifene (B1678788) have shown that alendronate generally leads to increased bone mineral density nih.gov. However, observational studies have indicated that while hip fracture risk is similar between new users of alendronate and raloxifene, alendronate users may have a slightly higher risk of vertebral fractures and atypical femoral fractures (AFF) nih.gov. A study comparing generic (Bonmax®) and brand (Fosamax®) formulations of alendronate found similar gains in bone mineral density (BMD) and reductions in bone turnover markers over a 12-month period, suggesting comparable efficacy researchgate.net.
In the context of sequential therapies, alendronate has been part of regimens designed to maximize bone benefits. For example, sequential treatment involving alendronate followed by romosozumab (a sclerostin inhibitor) and then denosumab (a RANKL inhibitor) has shown significant reductions in vertebral fractures compared to alendronate alone elifesciences.orgbioscientifica.com. Similarly, a regimen where abaloparatide (a parathyroid hormone-related protein analog) was followed by alendronate also resulted in significant reductions in both vertebral and non-vertebral fractures bioscientifica.com. In osteoarthritis models, the combined administration of alendronate with metformin demonstrated protective effects on cartilage and subchondral bone, highlighting potential synergistic benefits with other therapeutic classes mdpi.com. Furthermore, genistein (B1671435) aglycone has been studied in comparison to alendronate for reversing glucocorticoid-induced osteoporosis, with findings suggesting comparable effects ekb.eg.
Table 3: Comparative Efficacy of this compound with Other Bone Active Agents
Comparison Agent | Outcome Measure | Alendronate vs. Agent | Reference |
Risedronate | Mechanism of Action | Similar | ccjm.org |
Pharmacokinetics | Similar | ccjm.org | |
Efficacy (Osteoporosis) | Comparable | ccjm.org | |
Raloxifene | Bone Mineral Density (BMD) | Alendronate increased BMD | nih.gov |
Hip Fracture Risk | Similar | nih.gov | |
Vertebral Fracture Risk | Alendronate slightly higher | nih.gov | |
Atypical Femoral Fractures (AFF) Risk | Alendronate higher | nih.gov | |
Generic Alendronate (Bonmax®) | BMD Gains | Similar to Brand Alendronate (Fosamax®) | researchgate.net |
Bone Turnover Marker Reduction | Similar to Brand Alendronate (Fosamax®) | researchgate.net | |
Romosozumab (sequential) | Vertebral Fractures | Significant reduction with sequential therapy | elifesciences.orgbioscientifica.com |
Denosumab (sequential) | Vertebral Fractures | Significant reduction with sequential therapy | elifesciences.orgbioscientifica.com |
Abaloparatide (sequential) | Vertebral & Non-Vertebral Fractures | Significant reduction with sequential therapy | bioscientifica.com |
Metformin (in OA) | Cartilage & Subchondral Bone Damage | Protection with combined administration | mdpi.com |
Genistein Aglycone | Reversal of Glucocorticoid-Induced Osteoporosis | Comparable effects | ekb.eg |
Q & A
Basic Research Questions
Q. What are the standard quality control assays to assess alendronate sodium purity in pharmaceutical formulations?
- Methodological Answer : Purity assessment typically involves:
- Appearance and solubility tests (visual inspection, dissolution in water or buffers) .
- Elemental analysis (CHN) to confirm stoichiometric composition .
- Proton NMR (1H-NMR) to verify molecular structure and detect impurities .
- Ion-exchange chromatography for quantification, with validation via stability studies (e.g., no degradation after 48 hours at ambient temperature) .
Q. How can researchers ensure solution stability of this compound during analytical testing?
- Methodological Answer :
- Store standard and sample solutions in tightly capped volumetric flasks at room temperature.
- Re-analyze aliquots at 24-hour intervals against freshly prepared standards.
- Validate stability using ion-exchange chromatography, confirming no significant changes in alendronate, phosphate, or phosphite content over 48 hours .
Q. What in vitro methods are used to evaluate this compound release kinetics from controlled-release formulations?
- Methodological Answer :
- Dissolution testing in simulated physiological media (e.g., pH 6.8 phosphate buffer) over 12+ hours, with sampling intervals analyzed via HPLC or UV-Vis spectroscopy .
- Diffusion models (e.g., Higuchi or Korsmeyer-Peppas) to characterize release mechanisms.
- Similarity factor (f2) and difference factor (f1) to compare dissolution profiles against reference formulations .
Advanced Research Questions
Q. How can Box-Behnken experimental design optimize this compound formulations for enhanced bioavailability?
- Methodological Answer :
- Variables : Polymer composition (e.g., PLGA, polycaprolactone), surfactant concentration (e.g., Capryol 90), and cross-linking agents .
- Responses : Initial burst release, cumulative drug release, and in vivo biodegradability rate.
- Statistical Analysis : Use Statgraphics® or similar software to generate response surface models.
- Outcome : Optimized intramuscular in-situ gel showed 5% initial burst, 102-day mean residence time in rabbits, and 8% biodegradability per week in rats .
Q. What methodologies validate dissociation constants for accurate acid-base titration of this compound?
- Methodological Answer :
- Potentiometric titration with NaOH (carbonate-free) to determine endpoints, accounting for sodium-ion complexation effects .
- Validation : Compare experimental titration curves with theoretical models (e.g., -log[H+] vs. pH electrode data).
- Key Data : Re-evaluated pKa3 for alendronic acid ensures precision (±2% error) in pharmaceutical quantification .
Q. How do nanoparticle encapsulation strategies improve this compound delivery?
- Methodological Answer :
- Ionic gelation : Chitosan nanoparticles cross-linked with sodium tripolyphosphate (TPP), optimized for particle size and drug loading .
- In vivo evaluation : Assess biodegradability in rat models and pharmacokinetics in rabbits.
- Result : Sustained release over 12+ hours with >90% cumulative release in vitro .
Q. What statistical approaches analyze bone mineral density (BMD) changes in preclinical alendronate studies?
- Methodological Answer :
- Dual-energy X-ray absorptiometry (DXA) and radiodensitometry for BMD measurement .
- Non-parametric tests : Kruskal-Wallis with SAS® at 5% significance to compare treatment vs. control groups .
- Data Interpretation : Alendronate increased BMD by 8–12% in tibial metaphysis after 8 weeks (p<0.05) .
Q. How should long-term pharmacokinetic studies design discontinuation protocols for this compound?
- Methodological Answer :
- Randomized trials : Compare continued vs. discontinued therapy (e.g., 5 mg/day vs. placebo over 5 years) .
- Endpoints : Total hip BMD decline (-2.4% post-discontinuation), serum bone turnover markers (CTX: +55.6%), and fracture incidence .
- Conclusion : No increased nonvertebral fracture risk after discontinuation, but clinical vertebral fracture risk reduced by 55% with continued use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。